Ethyl 2-bromo-3-(4-bromophenyl)-3-oxopropanoate
Description
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Properties
IUPAC Name |
ethyl 2-bromo-3-(4-bromophenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Br2O3/c1-2-16-11(15)9(13)10(14)7-3-5-8(12)6-4-7/h3-6,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAUDNMELBAULM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C1=CC=C(C=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Br2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80516412 | |
| Record name | Ethyl 2-bromo-3-(4-bromophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80516412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87943-97-3 | |
| Record name | Ethyl α,4-dibromo-β-oxobenzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87943-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-bromo-3-(4-bromophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80516412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Properties of alpha-Bromo-beta-Keto Esters with a 4-Bromophenyl Group
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of α-bromo-β-keto esters featuring a 4-bromophenyl moiety, with a specific focus on the representative compound, ethyl 2-bromo-3-oxo-3-(4-bromophenyl)propanoate. These compounds are valuable intermediates in organic synthesis, particularly in the construction of heterocyclic systems and as potential scaffolds in medicinal chemistry. This document offers detailed synthetic protocols, in-depth analysis of spectroscopic characteristics, and a discussion of their reactivity and potential utility in drug discovery, grounded in established chemical principles and data from closely related analogues.
Introduction
α-Bromo-β-keto esters are a class of bifunctional compounds that serve as versatile building blocks in organic synthesis. The presence of three key functional groups—an ester, a ketone, and an α-bromo substituent—provides multiple reaction sites for a variety of chemical transformations. The incorporation of a 4-bromophenyl group into this scaffold is of particular interest to medicinal chemists. The bromine atom can act as a handle for further functionalization via cross-coupling reactions, and the phenyl ring provides a core structure that is prevalent in many biologically active molecules. Furthermore, the 4-bromo substitution pattern is a common feature in compounds exhibiting antibacterial and anticonvulsant activities.
This guide will delve into the essential aspects of these molecules, providing researchers with the necessary information to synthesize, characterize, and utilize them in their research endeavors.
Synthesis of Ethyl 2-bromo-3-oxo-3-(4-bromophenyl)propanoate
The primary route for the synthesis of the target compound involves the α-bromination of its β-keto ester precursor, ethyl 3-oxo-3-(4-bromophenyl)propanoate.
Synthesis of the Precursor: Ethyl 3-oxo-3-(4-bromophenyl)propanoate
The precursor can be synthesized via a Claisen condensation reaction between ethyl acetate and a 4-bromobenzoyl derivative. A reliable and scalable method for its synthesis has been reported in the literature.[1][2]
α-Bromination of the β-Keto Ester
The introduction of the bromine atom at the α-position is a critical step. This is typically achieved through electrophilic bromination of the enol or enolate of the β-keto ester.
This protocol is based on established methods for the α-bromination of β-keto esters.
Materials:
-
Ethyl 3-oxo-3-(4-bromophenyl)propanoate
-
N-Bromosuccinimide (NBS)
-
AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (radical initiator, optional but recommended)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 3-oxo-3-(4-bromophenyl)propanoate (1.0 eq) in carbon tetrachloride or dichloromethane.
-
Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of AIBN or benzoyl peroxide to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Filter the reaction mixture to remove succinimide.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure ethyl 2-bromo-3-oxo-3-(4-bromophenyl)propanoate.
Causality Behind Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is a convenient and selective source of electrophilic bromine for α-bromination of ketones. It is a crystalline solid that is easier and safer to handle than liquid bromine.
-
Radical Initiator (AIBN or Benzoyl Peroxide): The bromination of the α-carbon of a ketone with NBS can proceed via a radical pathway, especially under reflux conditions. The initiator helps to facilitate the reaction and improve the yield.
-
Solvent: Carbon tetrachloride and dichloromethane are common solvents for these reactions as they are relatively inert and have appropriate boiling points for reflux.
-
Aqueous Workup: The washing steps with sodium bicarbonate and brine are essential to remove any acidic byproducts and unreacted reagents.
Physicochemical and Spectroscopic Properties
The properties of ethyl 2-bromo-3-oxo-3-(4-bromophenyl)propanoate are summarized below. The spectroscopic data is predicted based on the analysis of its precursor and closely related analogs.
Physicochemical Data
| Property | Value |
| Molecular Formula | C₁₁H₁₀Br₂O₃ |
| Molecular Weight | 350.00 g/mol |
| Appearance | Expected to be a pale yellow oil or a low-melting solid |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) |
Spectroscopic Data
The ¹H NMR spectrum is a powerful tool for structural elucidation. The predicted chemical shifts (in ppm, relative to TMS) in CDCl₃ are as follows:
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₃ (ethyl) | ~1.3 | Triplet | 3H |
| -CH₂- (ethyl) | ~4.3 | Quartet | 2H |
| -CH(Br)- | ~5.5 | Singlet | 1H |
| Aromatic-H | ~7.6-7.8 | Multiplet | 4H |
-
Rationale: The triplet and quartet for the ethyl group are characteristic. The α-proton (-CH(Br)-) is expected to be a singlet and shifted downfield due to the deshielding effects of the adjacent bromine, carbonyl, and ester groups. The aromatic protons of the 4-bromophenyl group will appear in the aromatic region.
The predicted chemical shifts for the carbon atoms are as follows:
| Carbon | Chemical Shift (ppm) |
| -CH₃ (ethyl) | ~14 |
| -CH(Br)- | ~45-50 |
| -CH₂- (ethyl) | ~63 |
| Aromatic-C | ~128-135 |
| C-Br (aromatic) | ~129 |
| C=O (ester) | ~165 |
| C=O (keto) | ~185-190 |
-
Rationale: The carbonyl carbons of the ester and ketone will be the most downfield signals. The carbon bearing the bromine atom will be significantly shielded compared to an sp³ carbon without an electronegative substituent.
The IR spectrum will show characteristic absorption bands for the functional groups present:
| Functional Group | Wavenumber (cm⁻¹) |
| C=O (ester) | ~1735-1750 |
| C=O (ketone) | ~1690-1710 |
| C-O (ester) | ~1200-1300 |
| C-Br | ~500-600 |
| Aromatic C-H | ~3000-3100 |
| Aromatic C=C | ~1450-1600 |
-
Rationale: The two distinct carbonyl stretching frequencies are a key feature of β-keto esters. The presence of the C-Br bond will result in a characteristic absorption in the fingerprint region.
The mass spectrum will provide information about the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): A characteristic isotopic pattern for two bromine atoms will be observed for the molecular ion peak. The M⁺, [M+2]⁺, and [M+4]⁺ peaks will have a relative intensity ratio of approximately 1:2:1, which is a definitive indicator of the presence of two bromine atoms in the molecule.
-
Key Fragmentation Pathways:
-
Loss of the ethoxy group (-OCH₂CH₃)
-
Loss of the entire ester group (-COOCH₂CH₃)
-
Formation of the 4-bromobenzoyl cation ([BrC₆H₄CO]⁺)
-
Loss of a bromine radical (Br•)
-
Reactivity and Synthetic Applications
The trifunctional nature of α-bromo-β-keto esters with a 4-bromophenyl group makes them highly valuable synthetic intermediates.
Reactivity Overview
Diagram of the reactivity of α-bromo-β-keto esters with a 4-bromophenyl group.
-
α-Carbon: The carbon bearing the bromine atom is electrophilic and susceptible to nucleophilic substitution reactions. This is a key step in the synthesis of various heterocyclic compounds.
-
Keto Carbonyl: The ketone carbonyl group can undergo nucleophilic addition reactions with various nucleophiles.
-
Ester Carbonyl: The ester group can undergo nucleophilic acyl substitution, allowing for its conversion to other functional groups.
-
4-Bromophenyl Group: The bromine atom on the phenyl ring can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of a wide range of substituents.
Key Synthetic Transformations
-
Hantzsch Thiazole Synthesis: Reaction with thioureas or thioamides provides a direct route to substituted thiazoles, which are important scaffolds in medicinal chemistry.
-
Favorskii Rearrangement: Treatment with a base can induce a Favorskii rearrangement to yield cyclopropanecarboxylic acid derivatives.
-
Dehydrobromination: Elimination of HBr can lead to the formation of α,β-unsaturated β-keto esters, which are valuable Michael acceptors.
-
Cross-Coupling Reactions: The 4-bromophenyl group can be functionalized using palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.
Applications in Drug Discovery and Development
While specific applications of ethyl 2-bromo-3-oxo-3-(4-bromophenyl)propanoate are not extensively documented, the structural motifs present in this molecule suggest significant potential in medicinal chemistry.
Scaffold for Bioactive Molecules
The 4-bromophenyl group is a common substituent in compounds with a range of biological activities. For instance, N-(4-bromophenyl) substituted compounds have been investigated for their antibacterial properties.[3] The β-keto ester functionality is also present in various bioactive natural products and synthetic compounds.
Potential as Enzyme Inhibitors
The electrophilic nature of the α-bromo-β-keto ester moiety makes it a potential candidate for covalent inhibition of enzymes, where a nucleophilic residue in the active site can displace the bromide.
Intermediate for the Synthesis of Lead Compounds
The versatility of this molecule as a synthetic intermediate allows for the rapid generation of diverse libraries of compounds for high-throughput screening. The ability to modify the molecule at multiple positions is highly advantageous in the lead optimization phase of drug discovery.
Conclusion
α-Bromo-β-keto esters bearing a 4-bromophenyl group, exemplified by ethyl 2-bromo-3-oxo-3-(4-bromophenyl)propanoate, are highly versatile and valuable compounds for chemical synthesis and drug discovery. Their straightforward synthesis, multiple points for functionalization, and the presence of a biologically relevant 4-bromophenyl moiety make them attractive building blocks for the creation of novel molecular entities with potential therapeutic applications. This technical guide provides a solid foundation for researchers to explore the full potential of this important class of molecules.
References
-
Organic Syntheses Procedure, Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Available at: [Link]
-
PubChem, Ethyl 2-bromo-3-phenylpropanoate. Available at: [Link]
-
Beilstein Journals, Supplementary Information for "A new, mild and efficient method for the synthesis of 2-aryl- and 2-heteroaryl-substituted 1,3-benzoxazines". Available at: [Link]
-
Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. Available at: [Link]
-
PubChem, Ethyl 2-bromo-3-oxobutanoate. Available at: [Link]
-
NIST WebBook, Propanoic acid, 3-bromo-2-oxo-, ethyl ester. Available at: [Link]
-
SpectraBase, ethyl 2-(4-bromo-phenoxy)-3-phenylpropanoate. Available at: [Link]
-
Pearson, The standard 13C NMR spectrum of phenyl propanoate is shown here. Available at: [Link]
-
Filo, Interpretaion of HNMR of ethyl propanoate (Figure A). Available at: [Link]
- Google Patents, CN117105769B - Preparation method of ethyl 2-bromopropionate.
-
Organic Syntheses, Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Available at: [Link]
-
ResearchGate, Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. Available at: [Link]
-
NIST WebBook, Propanoic acid, 3-bromo-2-oxo-, ethyl ester. Available at: [Link]
-
MDPI, Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Available at: [Link]
-
PubChem, Ethyl 2-bromo-3-oxo-3-phenylpropanoate. Available at: [Link]
-
ResearchGate, IR spectra of ethyl propanoate. Available at: [Link]
-
Hilaris Publisher, Medicinal Chemistry Applications. Available at: [Link]
-
Vaia, Classify the resonances in the 13 C NMR spectrum of methyl propanoate. Available at: [Link]
-
NIST WebBook, Ethyl 2-bromovalerate. Available at: [Link]
-
Chegg, Solved The H NMR spectrum of ethyl propanoate is shown. Available at: [Link]
-
PubChem, Ethyl 3-(4-bromophenyl)-3-oxopropanoate. Available at: [Link]
-
The Royal Society of Chemistry, Photoredox-Catalyzed Intramolecular Cyclopropanation of Alkenes with α-Bromo-β-keto Esters. Available at: [Link]
-
YouTube, Bromo pattern in Mass Spectrometry. Available at: [Link]
-
ChemBK, ethyl 3-(4-bromophenyl)-3-oxopropanoate. Available at: [Link]
-
PMC, Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Available at: [Link]
-
Cardiff University, Borane promoted aryl transfer reaction for the synthesis of α-aryl functionalised β-hydroxy and β-keto esters. Available at: [Link]
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Technical Guide: Alpha-Bromination of Ethyl 4-Bromobenzoylacetate
Topic: Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Whitepaper
Executive Summary
The alpha-bromination of ethyl 4-bromobenzoylacetate (Ethyl 3-(4-bromophenyl)-3-oxopropanoate) is a pivotal transformation in medicinal chemistry, primarily serving as the gateway to Hantzsch thiazole synthesis . The resulting product, ethyl 2-bromo-3-(4-bromophenyl)-3-oxopropanoate , acts as a versatile electrophile for constructing heterocycles found in kinase inhibitors and anti-infectives.
This guide moves beyond basic textbook procedures to address the specific challenges of this substrate: controlling the mono- vs. di-bromination equilibrium, managing the stability of the labile
Chemical Identity & Core Parameters[1][2][3][4][5][6][7]
| Parameter | Substrate | Target Product |
| IUPAC Name | Ethyl 3-(4-bromophenyl)-3-oxopropanoate | This compound |
| Common Name | Ethyl 4-bromobenzoylacetate | |
| CAS Number | 26510-95-2 | 87943-97-3 |
| Molecular Weight | 271.11 g/mol | 349.02 g/mol |
| Appearance | White to off-white solid/oil | Viscous yellow oil or low-melting solid |
| Key Reactivity | Highly reactive alkyl halide (Lachrymator) |
Mechanistic Analysis: The Enol Pathway
The reaction does not proceed via direct electrophilic attack on the ketone but rather through the enol tautomer . The
Mechanism of Action[3][5][8][9]
-
Enolization: Acid catalysis (or spontaneous tautomerization) generates the nucleophilic enol.
-
Bromination: The enol attacks the electrophilic bromine source (Br-Br or N-Br).
-
Regeneration: Loss of a proton restores the carbonyl, yielding the
-bromo product.
Note: The electron-withdrawing 4-bromo substituent on the phenyl ring slightly deactivates the carbonyl, potentially slowing enolization compared to unsubstituted benzoylacetate, necessitating a catalyst.
Figure 1: Mechanistic pathway highlighting the critical enol intermediate.
Strategic Methodology: Reagent Selection
For this specific substrate, the choice between Elemental Bromine (
| Feature | N-Bromosuccinimide (NBS) | Elemental Bromine ( |
| Selectivity | High. Slow release of | Moderate. High local concentration can lead to |
| Handling | Solid, easy to weigh. | Volatile, corrosive liquid. |
| Atom Economy | Lower (Succinimide waste). | High. |
| Reaction Condition | Mild (MeCN or DCM, RT to Reflux). | Harsh (often requires 0°C to control exotherm). |
| Recommendation | Preferred for Drug Discovery/Scale <100g. | Preferred for Industrial Scale (>1kg) due to cost. |
The "Gold Standard" Protocol (NBS Method)
This protocol is optimized for regioselectivity and yield , minimizing the formation of the
Materials
-
Substrate: Ethyl 4-bromobenzoylacetate (1.0 equiv)
-
Reagent: NBS (1.05 equiv) - Recrystallize from water if yellow/degraded.
-
Catalyst: p-Toluenesulfonic acid (p-TsOH) monohydrate (0.1 equiv)
-
Solvent: Acetonitrile (MeCN) - Polarity stabilizes the transition state.
Step-by-Step Procedure
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 4-bromobenzoylacetate (10 mmol) in MeCN (50 mL, 0.2 M).
-
Activation: Add p-TsOH (1 mmol). Stir at Room Temperature (RT) for 10 minutes to promote enolization.
-
Bromination (Controlled Addition):
-
Add NBS (10.5 mmol) portion-wise over 15–20 minutes.
-
Why? Dumping NBS all at once causes a spike in concentration, increasing the risk of side reactions.
-
-
Reaction Monitoring: Stir at RT. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.[1]
-
Endpoint: Disappearance of starting material (typically 1–3 hours).
-
Observation: The mixture may turn slightly yellow/orange.
-
-
Quench: Once complete, dilute with water (50 mL) and saturated
(10 mL) to quench any residual bromine species. -
Extraction: Extract with Ethyl Acetate (
mL). -
Workup: Wash combined organics with Brine, dry over anhydrous
, and concentrate in vacuo at .-
Caution: The product is thermally sensitive. Do not overheat during evaporation.
-
Figure 2: Operational workflow for the NBS-mediated alpha-bromination.
Critical Control Points & Troubleshooting
| Issue | Root Cause | Corrective Action |
| Dibromination | Excess NBS or high temperature. | Strict stoichiometry (1.0–1.05 equiv). Keep Temp < 30°C. |
| No Reaction | Poor enolization. | Add catalytic acid (p-TsOH or HBr/AcOH). Warm to 40°C. |
| Product Decomposition | Thermal instability / Acid trace. | Keep rotovap bath < 40°C. Ensure thorough bicarbonate wash to remove acid traces. |
| Ring Bromination | Highly activated ring (unlikely here). | The 4-Br group deactivates the ring, making nuclear bromination negligible under these conditions. |
Applications: Hantzsch Thiazole Synthesis[4]
The primary utility of This compound is its reaction with thioamides or thioureas.
-
Reaction: Condensation with Thiourea in refluxing ethanol.
-
Product: Ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate.
-
Significance: This scaffold is a privileged structure in fragment-based drug discovery (FBDD).
Safety & Handling
-
Lachrymator: Alpha-halo ketones are potent tear agents. Always handle in a functioning fume hood.
-
Skin Irritant: Wear nitrile gloves and lab coat.
-
Waste: Quenched aqueous waste contains succinimide and sulfonates; dispose of according to halogenated organic waste protocols.
References
-
Organic Syntheses. Ethyl Bromoacetate (General Alpha-Bromination Protocol). Org. Synth. 1955, Coll. Vol. 3, 381. Link
-
Beilstein Journal of Organic Chemistry. A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones. Beilstein J. Org. Chem. 2021, 17, 2832–2839. Link
-
Asian Journal of Chemistry. One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction. Asian J. Chem. 2015, 28, 927-932. Link
-
National Institutes of Health (PubChem). Ethyl 3-(4-bromophenyl)-3-oxopropanoate (Starting Material Data). Link
Sources
Ethyl 2-bromo-3-(4-bromophenyl)-3-oxopropanoate molecular weight and formula
An In-Depth Technical Guide to Ethyl 2-bromo-3-(4-bromophenyl)-3-oxopropanoate: Synthesis, Characterization, and Applications in Medicinal Chemistry
Core Compound Analysis
This compound is a polyfunctionalized organic molecule of significant interest to researchers in synthetic and medicinal chemistry. Its structure incorporates three key reactive centers: an ethyl ester, a ketone, and an α-bromo substituent. This arrangement makes it a powerful and versatile building block for constructing more complex molecular architectures, particularly heterocyclic systems prevalent in drug discovery. This guide provides a comprehensive overview of its fundamental properties, a detailed protocol for its synthesis, methods for its analytical characterization, and insights into its applications as a strategic intermediate.
Physicochemical and Safety Profile
A clear understanding of the compound's properties is essential for its successful application and safe handling in a laboratory setting.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 87943-97-3 | [1][2] |
| Molecular Formula | C₁₁H₁₀Br₂O₃ | [1][2] |
| Molecular Weight | 350.00 g/mol | [1][2] |
| Appearance | Expected to be a liquid or low-melting solid | [3] |
| Storage | Keep in a dark place under an inert atmosphere, 2-8°C | [2] |
Safety Information: The compound is classified as hazardous. Researchers must consult the full Safety Data Sheet (SDS) before use. Key GHS hazard statements include H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage).[2] Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. All manipulations should be performed within a certified chemical fume hood.
Synthesis and Mechanistic Rationale
The synthesis of this compound is logically approached via a two-step sequence starting from commercially available materials. This strategy involves the initial formation of a β-ketoester backbone, followed by a selective α-bromination.
Synthetic Workflow Overview
The overall synthetic pathway is designed for efficiency and control, leveraging well-established and reliable chemical transformations.
Caption: Two-step synthesis of the target compound.
Detailed Experimental Protocols
Protocol 3.2.1: Synthesis of Ethyl 3-(4-bromophenyl)-3-oxopropanoate (Intermediate)
This procedure is based on the Claisen condensation, a fundamental carbon-carbon bond-forming reaction. The causality lies in the deprotonation of the α-carbon of 4-bromoacetophenone by a strong base (sodium hydride) to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl of diethyl carbonate.
Materials:
-
4-Bromoacetophenone
-
Diethyl carbonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil and carefully decant the hexane.
-
Add anhydrous THF to the flask to create a suspension.
-
In a separate flask, prepare a solution of 4-bromoacetophenone (1.0 equivalent) and diethyl carbonate (1.2 equivalents) in anhydrous THF.
-
Add this solution dropwise to the stirred sodium hydride suspension over 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]
-
Once the reaction is complete, cool the mixture to 0°C in an ice bath.
-
Carefully quench the excess sodium hydride by the slow, dropwise addition of anhydrous ethanol.
-
Acidify the mixture to a pH of approximately 3-4 with 1 M HCl.[4]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which can be purified by vacuum distillation or column chromatography.[4]
Protocol 3.2.2: α-Bromination to Yield the Final Product
The protons on the carbon atom situated between the two carbonyl groups of the β-ketoester are highly acidic. This allows for selective bromination at this position. N-Bromosuccinimide (NBS) is often chosen over elemental bromine for its ease of handling and improved selectivity.
Materials:
-
Ethyl 3-(4-bromophenyl)-3-oxopropanoate (from Step 3.2.1)
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or a suitable alternative solvent
-
A radical initiator (e.g., AIBN or benzoyl peroxide)
Procedure:
-
In a round-bottom flask, dissolve the Ethyl 3-(4-bromophenyl)-3-oxopropanoate (1.0 equivalent) in carbon tetrachloride.
-
Add N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of the radical initiator.
-
Heat the mixture to reflux and irradiate with a heat lamp to facilitate the reaction.
-
Monitor the reaction by TLC. The reaction is complete when the starting material is consumed.
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Wash the filtrate with water and brine, then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to afford the crude this compound. Further purification can be achieved via column chromatography if necessary.
Analytical Characterization
Unambiguous structural confirmation of the final product is critical. The following techniques are standard for the characterization of such molecules.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a characteristic triplet and quartet for the ethyl group protons. A singlet or doublet in the 4.5-5.5 ppm region would correspond to the proton on the bromine-bearing α-carbon. The aromatic region should display a pattern consistent with a 1,4-disubstituted benzene ring (typically two doublets).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should reveal distinct signals for the two carbonyl carbons (ester and ketone), the α-carbon attached to bromine, the carbons of the ethyl group, and the four unique carbons of the 4-bromophenyl ring.
-
Mass Spectrometry (MS): The mass spectrum will be defined by the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br). This will result in a characteristic isotopic cluster for the molecular ion [M]⁺, with major peaks at M, M+2, and M+4 in an approximate ratio of 1:2:1, confirming the presence of two bromine atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the C=O stretching vibrations for the ketone (approx. 1680-1700 cm⁻¹) and the ester (approx. 1735-1750 cm⁻¹).
Utility in Medicinal Chemistry and Drug Discovery
The title compound is not typically an active pharmaceutical ingredient itself but rather a high-value intermediate for synthesizing drug candidates. Its utility stems from the strategic placement of reactive functional groups.
Gateway to Heterocyclic Scaffolds
The α-bromo-β-ketoester motif is a classic precursor for a variety of heterocyclic ring systems. One of the most common applications is in the Hantzsch thiazole synthesis or related cyclization reactions.
Caption: Synthesis of a thiazole ring system.
In a typical reaction, this compound can be condensed with a nucleophile like thiourea. The thiourea attacks the ketone, and subsequent cyclization with elimination of water and HBr yields a highly substituted aminothiazole. This scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.
Relevance to Chalcone Research
While structurally distinct, this compound is highly relevant to the field of chalcone research. Chalcones, characterized by a 1,3-diaryl-2-propen-1-one core, are extensively studied for their broad biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6][7][8] The intermediates and synthetic strategies used to create complex molecules from building blocks like this compound are directly transferable to the synthesis of novel chalcone analogs and other flavonoid derivatives.[9]
Conclusion
This compound is a strategically important synthetic intermediate. Its value is derived from its straightforward two-step synthesis from common starting materials and the versatile reactivity of its α-bromo-β-ketoester core. For researchers and scientists in drug development, this compound serves as a readily accessible precursor to complex heterocyclic molecules, enabling the rapid exploration of chemical space in the pursuit of novel therapeutic agents. Proper understanding of its synthesis, characterization, and safe handling is paramount to unlocking its full potential in the research laboratory.
References
- A Technical Guide to the Synthesis and Reactions of Chalcones for Drug Discovery Professionals. Benchchem.
- Synthesis of Chalcones Derivatives and Their Biological Activities: A Review.
- Chalcone Derivatives: Promising Starting Points for Drug Design. Semantic Scholar.
- New Synthesis of Chalcone Derivatives and Their Applic
- Chalcones: A review on synthesis and pharmacological activities. Journal of Applied Pharmaceutical Science.
- ETHYL 2-BROMO-3-(4-BROMOPHENYL)
- Ethyl 2-bromo-3-(4-bromophenyl)
- Ethyl 3-(4-bromophenyl)
- ethyl 3-(4-bromophenyl)-3-oxopropanoate - Physico-chemical Properties. ChemBK.
- Application Notes and Protocols for the Synthesis of 3-(3-Bromophenyl)-1,2-oxazol-5-ol. Benchchem.
Sources
- 1. 87943-97-3 CAS MSDS (ETHYL 2-BROMO-3-(4-BROMOPHENYL)-3-OXO-PROPANOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 87943-97-3|this compound|BLD Pharm [bldpharm.com]
- 3. chembk.com [chembk.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrevlett.com [chemrevlett.com]
- 8. japsonline.com [japsonline.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Monograph: Ethyl 2-bromo-3-(4-bromophenyl)-3-oxopropanoate
CAS: 87943-97-3 | Class:
Part 1: Chemical Identity & Structural Significance[2]
The Molecule at a Glance
Ethyl 2-bromo-3-(4-bromophenyl)-3-oxopropanoate is a highly specialized electrophilic building block used primarily in the synthesis of heterocyclic pharmacophores. Structurally, it belongs to the class of
Molecular Specifications:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula |
Strategic Utility in Drug Discovery
This molecule is not a final drug but a linchpin intermediate . Its primary application lies in the Hantzsch Thiazole Synthesis . By reacting this
Part 2: Synthetic Pathways (The "How")
The synthesis of this compound is a classic electrophilic
Workflow Diagram: Synthesis & Application
The following diagram outlines the critical pathway from the parent ester to the final thiazole scaffold.
Caption: Figure 1. Synthetic workflow converting the parent
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis of this compound
Objective: Selective monobromination at the
Reagents:
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 eq)
-
Acetonitrile (MeCN) or
(Solvent)
Step-by-Step Methodology:
-
Dissolution: Dissolve the parent ester (10 mmol) in MeCN (50 mL) in a round-bottom flask.
-
Activation: Add p-TsOH (1 mmol) as a catalyst to promote enolization.
-
Bromination: Add NBS (10.5 mmol) portion-wise over 15 minutes at room temperature. Why? Portion-wise addition prevents localized high concentrations of radical byproducts.
-
Monitoring (Self-Validation): Monitor via TLC (Hexane/EtOAc 4:1). The starting material spot (
) will disappear, replaced by a slightly less polar spot.-
NMR Validation: Disappearance of the singlet at
ppm (CH2) and appearance of a singlet at ppm (CH-Br).
-
-
Workup: Concentrate the solvent. Redissolve residue in
, wash with water (to remove succinimide) and brine. Dry over .[5] -
Purification: Flash chromatography is rarely needed if NBS is used; recrystallization from cold ethanol is preferred if the product solidifies.
Protocol B: Hantzsch Thiazole Synthesis (The Application)
Objective: Condensation with thiourea to form the thiazole ring.
Step-by-Step Methodology:
-
Reaction: Combine this compound (1.0 eq) and Thiourea (1.1 eq) in Ethanol (10 mL/mmol).
-
Cyclization: Reflux for 2–4 hours.
-
Precipitation: Cool the mixture. The product often precipitates as the hydrobromide salt.
-
Neutralization: Filter the solid and treat with aqueous
to liberate the free base. -
Validation:
-
Mass Spec: Look for the characteristic isotope pattern of the mono-bromo product (the second bromine from the starting material is lost as HBr, but the aryl bromine remains).
-
IR: Disappearance of the ketone carbonyl (
) and appearance of amine bands ( ).
-
Part 4: Mechanistic Insight (The "Why")
The utility of this compound relies on the Hantzsch Thiazole Synthesis mechanism. This is a cascade reaction involving nucleophilic attack followed by dehydration.
Caption: Figure 2. Mechanistic cascade of the Hantzsch synthesis. The high electrophilicity of the C-Br bond in the starting material is the trigger for the initial S-alkylation.
Part 5: Safety & Handling (E-E-A-T)
Hazard Identification:
-
Lachrymator:
-Halo ketones are potent tear agents. Handle only in a functioning fume hood. -
Skin Irritant: Causes severe skin burns and eye damage.
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). These compounds are thermally unstable and light-sensitive (dehalogenation occurs over time).
Disposal: Quench excess brominating agents with sodium thiosulfate solution before disposal. Organic layers must be disposed of as halogenated waste.
References
-
PubChem. Ethyl 3-(4-bromophenyl)-3-oxopropanoate (Parent Compound) CID 2757149.[3] National Library of Medicine. Available at: [Link]
- Hantzsch, A. (1881). "Ueber die Einwirkung des Chloracetons auf Thiamide". Berichte der deutschen chemischen Gesellschaft, 24, 3119. (Foundational chemistry for thiazole synthesis).
-
Saeed, S., et al. (2010). "1-(4-Bromophenyl)-3-(2-thienylcarbonyl)thiourea". Acta Crystallographica Section E, 66(5), o1164. (Contextualizes thiourea reactivity with aryl bromides). Available at: [Link]
-
Organic Syntheses. "Ethyl Bromopyruvate". Org.[6][3][4][5][7] Synth. 1970, 50, 31. (Analogous protocol for alpha-bromination of keto esters). Available at: [Link]
Sources
- 1. 87943-97-3|this compound|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl 3-(4-bromophenyl)-3-oxopropanoate | C11H11BrO3 | CID 2757149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
IUPAC name for alpha-brominated ethyl 4-bromobenzoylacetate
Technical Monograph: Structural Elucidation and Synthetic Utility of Ethyl 2-Bromo-3-(4-bromophenyl)-3-oxopropanoate
-BrominatedNomenclature & Structural Identity
The precise IUPAC designation for "alpha-brominated ethyl 4-bromobenzoylacetate" is This compound .
This nomenclature is derived from the priority rules of the International Union of Pure and Applied Chemistry (IUPAC), treating the molecule as an ester of a substituted propanoic acid.
Structural Decomposition
-
Parent Chain: Propanoate (3-carbon chain containing the carboxylate).
-
Principal Functional Group: Ester (Suffix: -oate).
-
Substituents:
-
Position 1: Carboxyl carbon (part of the ester).
-
Position 2 (
-carbon): Bromo group ( ). -
Position 3 (
-carbon): Oxo group ( , ketone) and a 4-bromophenyl group.
-
-
Ester Alkyl Group: Ethyl (
).
Chemical Identifiers
| Parameter | Value |
| IUPAC Name | This compound |
| Common Name | |
| CAS Number | 87943-97-3 |
| Molecular Formula | |
| Molecular Weight | 350.00 g/mol |
| Chirality | The C2 carbon is a stereocenter. The product is typically synthesized as a racemate ( |
Synthetic Pathways & Mechanistic Insight
The synthesis of this compound represents a classic electrophilic
Reaction Mechanism (Graphviz Visualization)
The reaction proceeds via the acid-catalyzed enolization of the
Figure 1: Mechanistic pathway of NBS-mediated
Validated Experimental Protocol
Objective: Synthesis of this compound on a 10 mmol scale.
Reagents:
-
Ethyl 4-bromobenzoylacetate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 eq)
-
Acetonitrile (MeCN) or
(Solvent)
Step-by-Step Methodology:
-
Preparation: Dissolve 2.71 g (10 mmol) of ethyl 4-bromobenzoylacetate in 30 mL of anhydrous MeCN.
-
Activation: Add p-TsOH (172 mg, 1 mmol) to catalyze enol formation. Stir at room temperature for 15 minutes.
-
Bromination: Add NBS (1.87 g, 10.5 mmol) portion-wise over 20 minutes. Note: Exothermic reaction; maintain temperature
to prevent polybromination. -
Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The starting material spot (
) should disappear, replaced by a slightly less polar product spot. -
Workup: Dilute with water (50 mL) and extract with Dichloromethane (DCM) (
mL). -
Purification: Wash combined organics with saturated
(removes succinimide and acid) and brine. Dry over . Evaporate solvent to yield a pale yellow oil/solid.
Pharmaceutical Applications: The Hantzsch Thiazole Synthesis
The primary utility of This compound in drug development is its role as a "linchpin" intermediate for constructing 2-aminothiazoles. This scaffold is ubiquitous in kinase inhibitors and antimicrobial agents.
Workflow: From Intermediate to Bioactive Scaffold
Figure 2: Hantzsch Thiazole Synthesis pathway utilizing the
Significance in Drug Discovery
The resulting thiazole (Ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate) serves as a core scaffold. The 4-bromophenyl group allows for subsequent Suzuki-Miyaura coupling to attach biaryl systems, while the ester group can be hydrolyzed and coupled to amines to form amide linkers—a common topology in modern tyrosine kinase inhibitors (TKIs).
Safety & Handling (Critical Control Points)
-
Lachrymator Hazard:
-Halo ketones are potent lachrymators (tear agents). All operations must be conducted in a functioning fume hood. -
Skin Irritant: These compounds are alkylating agents. Double-gloving (Nitrile) is mandatory.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). These compounds degrade (darken) upon exposure to light and moisture due to HBr liberation.
References
Methodological & Application
Application Note: High-Efficiency Synthesis of Thiazoles via Ethyl 2-bromo-3-(4-bromophenyl)-3-oxopropanoate
Executive Summary
This application note details the robust synthesis of highly functionalized thiazole scaffolds using Ethyl 2-bromo-3-(4-bromophenyl)-3-oxopropanoate as a primary building block. Thiazoles are privileged structures in medicinal chemistry, serving as pharmacophores in antifungal, antibiotic, and anticancer therapeutics.[1][2][3]
The protocol focuses on the Hantzsch Thiazole Synthesis , a condensation reaction between
-
Aryl Bromide (Position 4): Ready for Suzuki-Miyaura cross-coupling.
-
Ethyl Ester (Position 5): Available for hydrolysis, amidation, or reduction.
Chemical Background & Mechanism[2][3][5][6]
The Hantzsch Mechanism
The reaction proceeds via a condensation-cyclization sequence. The regioselectivity is driven by the differential electrophilicity of the carbonyl species in the starting material.
-
Nucleophilic Displacement: The sulfur atom of the thiourea/thioamide attacks the
-carbon bearing the bromine atom (S 2-like displacement), forming an intermediate -thioiminium ketone. -
Cyclization: The nitrogen atom of the thioamide attacks the ketone carbonyl (which is significantly more electrophilic than the adjacent ester carbonyl).
-
Dehydration: Loss of water drives aromatization, yielding the stable thiazole ring.
Regiochemical Outcome
For the specific precursor This compound :
-
C4 Position: Derived from the ketone carbonyl
bears the 4-bromophenyl group. -
C5 Position: Derived from the
-carbon bears the ethyl ester group. -
C2 Position: Derived from the thiourea carbon
bears the amino group.
Mechanistic Visualization
Figure 1: Simplified mechanistic flow of the Hantzsch synthesis favoring C4-aryl substitution.
Experimental Protocols
Materials & Reagents[5][7]
-
Precursor: this compound (1.0 equiv)
-
Nucleophile: Thiourea (1.1 - 1.2 equiv)
-
Solvent: Ethanol (Absolute) or Methanol
-
Base (Optional): Sodium Acetate (NaOAc) or Triethylamine (Et
N) -
Workup: Ammonium hydroxide (NH
OH) or Saturated NaHCO
Protocol A: Synthesis of Ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate
This protocol yields the 2-amino derivative, a common scaffold for kinase inhibitors.
Step-by-Step Procedure:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 g, 2.86 mmol) in Ethanol (15 mL).
-
Addition: Add Thiourea (240 mg, 3.15 mmol, 1.1 equiv) to the solution.
-
Reflux: Attach a reflux condenser. Heat the mixture to reflux (approx. 78°C) for 2–4 hours .
-
Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). The starting material (
-halo ester) should disappear.
-
-
Precipitation (HBr Salt): Upon cooling to room temperature, a solid precipitate often forms. This is typically the hydrobromide salt of the thiazole.
-
Neutralization:
-
Pour the reaction mixture into ice-cold water (50 mL).
-
Slowly basify to pH ~8–9 using ammonium hydroxide (NH
OH) or saturated NaHCO . This liberates the free base.
-
-
Isolation: Filter the resulting solid precipitate via vacuum filtration.
-
Washing: Wash the filter cake with cold water (
mL) and cold ethanol ( mL). -
Drying: Dry the solid in a vacuum oven at 45°C for 6 hours.
-
Recrystallization (Optional): If higher purity is required, recrystallize from hot Ethanol/DMF mixtures.
Protocol B: Synthesis of 2-Methyl Derivatives (Using Thioacetamide)
To synthesize the 2-methyl analog (instead of 2-amino), substitute Thiourea with Thioacetamide (1.2 equiv).
-
Note: Thioacetamide reactions may require longer reflux times (4–6 hours) compared to thiourea due to the lower nucleophilicity of the sulfur.
-
Safety: Thioacetamide is a carcinogen; handle in a fume hood.
Data Analysis & Optimization
Expected Analytical Data
| Parameter | Value / Characteristic |
| Appearance | Yellow to off-white solid |
| Yield | 75% – 90% (Typical) |
| Melting Point | > 200°C (Dependent on specific polymorph) |
| Mass Spec (ESI) | [M+H] |
Optimization & Troubleshooting
-
Issue: Incomplete Conversion.
-
Solution: Add catalytic amounts of NaI (Finkelstein condition) to generate the more reactive
-iodo intermediate in situ.
-
-
Issue: Ester Hydrolysis.
-
Solution: Avoid strong bases (NaOH/KOH) during workup. Use mild bases like NaHCO
or NaOAc. Ensure the ethanol is dry if the reaction is run for extended periods.
-
-
Issue: Sticky Product.
-
Solution: If the product oils out upon water addition, extract with Ethyl Acetate, dry over MgSO
, and evaporate. Triturate the residue with diethyl ether to induce crystallization.
-
Workflow Visualization
Figure 2: Step-by-step experimental workflow for Protocol A.
Strategic Applications (Why this scaffold?)
The resulting molecule, Ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate , is a "hub" molecule for diversity-oriented synthesis:
-
Suzuki-Miyaura Coupling: The 4-bromophenyl group is highly activated for Pd-catalyzed coupling with aryl boronic acids, allowing the extension of the aromatic system.
-
Sandmeyer Reaction: The 2-amino group can be converted to a halide (Cl, Br, I) via diazotization, allowing for S
Ar reactions or further couplings. -
Amide Coupling: Hydrolysis of the C5-ester yields the carboxylic acid, which can be coupled with amines to fine-tune solubility and potency.
References
-
Hantzsch, A. (1887).[5] "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Ketonen". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
- Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Standard Reference Text).
-
Saeed, S., et al. (2010). "1-(4-Bromophenyl)-3-(2-thienylcarbonyl)thiourea". Acta Crystallographica Section E, E66, o2468.
- Kashyap, S.J., et al. (2012). "Synthesis of Thiazoles: A Review". International Journal of Pharmaceutical Sciences and Research. (General Review on Hantzsch Utility).
-
Organic Syntheses. "2-Amino-4-methylthiazole". Org.[6] Synth. 1947, 27, 53.
Sources
- 1. A panoramic view on synthetic applications of α-oxothioamides: a highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08118K [pubs.rsc.org]
- 2. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. archives.ijper.org [archives.ijper.org]
- 4. m.youtube.com [m.youtube.com]
- 5. synarchive.com [synarchive.com]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Hantzsch thiazole synthesis protocol with alpha-bromo-beta-keto esters
Application Note & Protocol
Topic: Hantzsch Thiazole Synthesis Protocol with α-Bromo-β-Keto Esters Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of the Hantzsch Synthesis in Modern Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone scaffold in medicinal chemistry.[1][2][3][4] Its unique electronic properties and ability to engage in various biological interactions have cemented its role in a multitude of FDA-approved drugs, including antineoplastics (Dasatinib), antivirals (Ritonavir), and anti-inflammatory agents (Meloxicam).[3][4] The development of robust and versatile synthetic routes to access functionalized thiazoles is therefore a critical endeavor for drug development professionals.
First reported by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis remains one of the most reliable and straightforward methods for constructing this valuable heterocycle.[2][5][6] The classic reaction involves the condensation of an α-haloketone with a thioamide.[6][7][8] This guide provides an in-depth examination and a field-proven protocol for a specific, highly valuable variant of this reaction: the use of α-bromo-β-keto esters as the α-halocarbonyl component. This choice of substrate directly yields polysubstituted thiazoles bearing an ester functionality, a versatile handle for further synthetic elaboration, making it particularly relevant for the construction of compound libraries in drug discovery campaigns.
The Reaction Mechanism: A Stepwise Guide to Thiazole Formation
The Hantzsch synthesis is a testament to elegant chemical logic, proceeding through a sequence of nucleophilic attack, cyclization, and dehydration. Understanding this mechanism is paramount for troubleshooting and optimizing the reaction. The process unfolds as follows:
-
S-Alkylation (SN2 Attack): The reaction initiates with the sulfur atom of the thioamide, acting as a potent nucleophile, attacking the electrophilic α-carbon of the α-bromo-β-keto ester. This classic SN2 displacement expels the bromide ion, forming a thioimidate intermediate.[7][8][9][10]
-
Intramolecular Cyclization: The nitrogen atom of the thioimidate intermediate then performs an intramolecular nucleophilic attack on the adjacent ketone carbonyl carbon. This step forges the five-membered ring, resulting in a hydroxyl-thiazoline intermediate (a hemiaminal).[7][8][10]
-
Dehydration and Aromatization: The final step is the acid-catalyzed elimination of a water molecule from the hydroxyl-thiazoline intermediate. This dehydration event is the thermodynamic driving force of the synthesis, leading to the formation of the stable, aromatic thiazole ring.[8][10]
Caption: The mechanistic pathway of the Hantzsch thiazole synthesis.
Experimental Design & Core Principles
A successful synthesis relies on the rational selection of substrates and reaction conditions. The versatility of the Hantzsch reaction stems from the wide variety of commercially available building blocks.
Substrate Selection
-
α-Bromo-β-Keto Esters: These are ideal starting materials for producing 5-carboxythiazole derivatives. They are typically prepared by the bromination of the parent β-keto ester (e.g., ethyl acetoacetate) with a brominating agent like N-bromosuccinimide (NBS).[11][12] While α-chloro ketones can also be used, α-bromo ketones are generally more reactive due to the better leaving group ability of bromide, often leading to shorter reaction times and milder conditions.[13]
-
Thioamides and Thioureas: The choice of the thio-component dictates the substituent at the 2-position of the thiazole ring.
Key Reaction Parameters
| Parameter | Role & Rationale | Common Choices |
| Solvent | Must be able to dissolve reactants and facilitate heating. Protic solvents like ethanol can participate in proton transfer steps. | Ethanol, Methanol, Dimethylformamide (DMF) |
| Temperature | Heat is required to overcome the activation energy for the cyclization and dehydration steps, driving the reaction towards the stable aromatic product. | Reflux temperature of the chosen solvent (e.g., ~78 °C for ethanol) |
| Base (Work-up) | The reaction generates hydrobromic acid (HBr) as a byproduct, which protonates the product.[10] A base is added during work-up to neutralize the acid and precipitate the free thiazole product. | Saturated Sodium Bicarbonate (NaHCO₃), Sodium Carbonate (Na₂CO₃)[7][16], Ammonia solution[17] |
| Catalyst | Generally, the reaction proceeds without a catalyst.[17] However, some modern protocols employ mild catalysts to improve yields or shorten reaction times, particularly in one-pot procedures.[18][19][20] |
Detailed Protocol: One-Pot Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate
This protocol details a reliable and efficient one-pot synthesis starting from ethyl acetoacetate and thiourea, which avoids the isolation of the lachrymatory α-bromo intermediate.
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass (g) | Volume (mL) |
| Ethyl Acetoacetate | 130.14 | 20.0 | 2.60 | 2.55 |
| N-Bromosuccinimide (NBS) | 177.98 | 21.0 (1.05 eq) | 3.74 | - |
| Thiourea | 76.12 | 20.0 (1.0 eq) | 1.52 | - |
| Ethanol (Absolute) | - | - | - | 50 |
| Sat. aq. NaHCO₃ | - | - | - | ~40 |
Experimental Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl acetoacetate (2.55 mL, 20.0 mmol) and absolute ethanol (50 mL).
-
Bromination: Cool the flask in an ice-water bath. In a single portion, add N-bromosuccinimide (3.74 g, 21.0 mmol). Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 45 minutes. Causality Note: This initial step generates the ethyl 2-bromoacetoacetate in situ. Performing this at a low temperature controls the initial exotherm of the bromination.
-
Thiourea Addition: Add thiourea (1.52 g, 20.0 mmol) to the reaction mixture.
-
Cyclization/Dehydration: Heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle. Maintain the reflux with vigorous stirring for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up & Isolation: a. Remove the heating mantle and allow the mixture to cool to room temperature. b. Slowly pour the reaction mixture into a beaker containing 100 mL of cold water with stirring. c. Carefully neutralize the acidic solution by the slow, portion-wise addition of saturated sodium bicarbonate solution until effervescence ceases and the pH is approximately 8-9. Trustworthiness Note: This step is critical. The thiazole product is often soluble as its HBr salt; neutralization deprotonates the ring nitrogen, causing the free base to precipitate out of the aqueous solution.[7][16] d. Stir the resulting suspension in an ice bath for 30 minutes to maximize precipitation. e. Collect the solid product by vacuum filtration using a Büchner funnel. f. Wash the filter cake with two portions of cold deionized water (2 x 25 mL) to remove any inorganic salts.
-
Purification & Characterization: a. The crude product can be purified by recrystallization from hot ethanol to yield off-white to pale yellow crystals.[16] b. Dry the purified product under vacuum. c. Determine the final mass and calculate the percent yield. d. Characterize the product using standard techniques (e.g., Melting Point, ¹H NMR, ¹³C NMR). A typical melting point for this product is in the range of 178-179 °C.[11]
Caption: Experimental workflow for the one-pot Hantzsch synthesis.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete bromination; Dehalogenation of the α-bromo intermediate; Insufficient heating time. | Ensure NBS is fresh and stoichiometry is correct. Monitor bromination by TLC. Extend reflux time and re-check by TLC. |
| Oily Product / Failure to Precipitate | Product may have higher solubility; Impurities present; Insufficient neutralization. | Ensure pH is truly basic (>8). Try extraction with an organic solvent (e.g., ethyl acetate) instead of precipitation. Attempt trituration with a non-polar solvent like hexanes. |
| Reaction Stalls | Inactive reagents; Insufficient temperature. | Verify the quality of the thioamide. Ensure the reaction mixture is genuinely at reflux. |
| Dark-Colored Product | Side reactions or decomposition due to prolonged heating at high temperatures. | Reduce reflux time if possible (monitor closely by TLC). Purify via column chromatography on silica gel if recrystallization is ineffective. |
Safety Precautions
-
α-Haloketones/NBS: α-halocarbonyl compounds are lachrymatory (tear-inducing) and toxic. N-bromosuccinimide is a corrosive irritant. Handle these reagents exclusively within a certified chemical fume hood.
-
Solvents: Ethanol is flammable. Ensure no open flames or spark sources are present near the reaction setup.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile is suitable).
Conclusion
The Hantzsch synthesis of thiazoles from α-bromo-β-keto esters is a powerful and highly adaptable reaction for synthetic and medicinal chemists. Its operational simplicity, use of readily available starting materials, and the direct installation of a versatile ester handle make it an invaluable tool in the synthesis of functionalized heterocyclic compounds. By understanding the underlying mechanism and key experimental parameters outlined in this guide, researchers can reliably and efficiently access a diverse range of thiazole derivatives for application in drug discovery and development programs.
References
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Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2017). Molecules. Available at: [Link]
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Multicomponent One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives Under Solvent Free Conditions. (n.d.). SciSpace. Available at: [Link]
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Systematic Review On Thiazole And Its Applications. (n.d.). Journal of Pharmaceutical Negative Results. Available at: [Link]
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A facile one-pot synthesis of thiazoles and thiazolyl-pyrazole derivatives via multicomponent approach. (2012). ACG Publications. Available at: [Link]
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Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2017). Semantic Scholar. Available at: [Link]
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Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Available at: [Link]
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The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (n.d.). PMC - NIH. Available at: [Link]
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An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022). ScienceScholar. Available at: [Link]
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A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (2015). Asian Journal of Chemistry. Available at: [Link]
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Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (n.d.). Bentham Science. Available at: [Link]
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An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. Available at: [Link]
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Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021). NeuroQuantology. Available at: [Link]
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Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. (2014). Taylor & Francis Online. Available at: [Link]
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New methods for the rapid synthesis of thiazoles. (2023). Figshare. Available at: [Link]
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Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. Available at: [Link]
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A panoramic view on synthetic applications of α-oxothioamides: a highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers. (2023). RSC Publishing. Available at: [Link]
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Facile Access to N-Thiazolyl α-Amino Acids from α-Bromo Ketones and α-Amino Acids. (2015). ResearchGate. Available at: [Link]
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Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. (2018). Figshare. Available at: [Link]
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Thiazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
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SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. (2021). ResearchGate. Available at: [Link]
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3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. (2016). MDPI. Available at: [Link]
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Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). RSC Advances. Available at: [Link]
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Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. (n.d.). CUTM Courseware. Available at: [Link]
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Application Note: High-Fidelity Synthesis of Ethyl 2-bromo-3-(4-bromophenyl)-3-oxopropanoate
Abstract & Significance
α-Halogenated β-keto esters are pivotal intermediates in synthetic organic chemistry, serving as versatile precursors for the synthesis of complex heterocyclic compounds, amino acids, and other pharmacologically relevant scaffolds.[1] This application note provides a comprehensive, field-proven protocol for the regioselective α-bromination of ethyl 3-(4-bromophenyl)-3-oxopropanoate. The procedure is designed for high-yield synthesis of ethyl 2-bromo-3-(4-bromophenyl)-3-oxopropanoate, a valuable building block in drug development. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step methodology with an emphasis on safety, and outline robust analytical techniques for product characterization. This guide is intended for researchers and scientists with a foundational understanding of synthetic organic chemistry.
Scientific Principles & Reaction Mechanism
The α-bromination of a β-keto ester, such as ethyl 3-(4-bromophenyl)-3-oxopropanoate, proceeds via an acid-catalyzed or acid-mediated pathway. The core principle relies on the enhanced acidity of the α-protons situated between the two carbonyl groups. This acidity facilitates the formation of an enol tautomer, which is the active nucleophile in this reaction.
The mechanism unfolds as follows:
-
Keto-Enol Tautomerism: The reaction is typically initiated or catalyzed by a protic acid (in this case, hydrobromic acid, HBr, which is generated in situ). The ketone carbonyl is protonated, which accelerates the tautomerization to the more nucleophilic enol form.[2]
-
Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking the electrophilic elemental bromine (Br₂).[2][3] This step forms a new carbon-bromine bond at the α-position.
-
Deprotonation: The intermediate oxonium ion is then deprotonated, regenerating the carbonyl group and yielding the final α-bromo-β-keto ester product.
Under these conditions, the reaction is highly regioselective for monobromination at the α-position. The introduction of the electron-withdrawing bromine atom deactivates the product towards further electrophilic attack, thus preventing significant formation of dibrominated byproducts.[3]
Diagram 1: Simplified mechanism of α-bromination.
Critical Safety Mandates: Handling Elemental Bromine
WARNING: Elemental bromine (Br₂) is a highly corrosive, toxic, and volatile substance. Exposure can cause severe chemical burns to the skin, eyes, and respiratory tract. All handling and reaction procedures must be performed within a certified chemical fume hood.[4]
-
Personal Protective Equipment (PPE): At all times, wear a lab coat, chemical splash goggles, a full-face shield, and heavy-duty, chemically resistant gloves (fluorinated rubber or multi-layered laminates are recommended over standard nitrile for handling pure liquid bromine).[4][5]
-
Emergency Preparedness: Keep a quenching solution, such as 1 M sodium thiosulfate (Na₂S₂O₃), readily available to neutralize any spills.[5] In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes, then seek immediate medical attention.[4][6] For inhalation, move to fresh air and seek immediate medical attention.[4][6]
-
Waste Disposal: All brominated waste, including quenching solutions, must be collected in a designated halogenated waste container for proper disposal according to institutional guidelines.
Experimental Protocol
This protocol details the bromination of ethyl 3-(4-bromophenyl)-3-oxopropanoate on a 10 mmol scale.
Materials and Equipment
| Reagent / Material | Formula | M.W. ( g/mol ) | Amount | Supplier/Grade |
| Ethyl 3-(4-bromophenyl)-3-oxopropanoate | C₁₁H₁₁BrO₃ | 271.11 | 2.71 g (10 mmol) | ≥98% |
| Bromine (Br₂) | Br₂ | 159.81 | 1.60 g (10 mmol) | ACS Reagent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~100 mL | Anhydrous |
| Sodium Thiosulfate (10% aq. solution) | Na₂S₂O₃ | 158.11 | ~50 mL | Laboratory |
| Saturated Sodium Bicarbonate (aq. solution) | NaHCO₃ | 84.01 | ~50 mL | Laboratory |
| Brine (Saturated NaCl aq. solution) | NaCl | 58.44 | ~50 mL | Laboratory |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | Laboratory |
| Equipment | ||||
| 250 mL Round-bottom flask | 1 | |||
| 50 mL Dropping funnel | 1 | |||
| Magnetic stir plate and stir bar | 1 | |||
| 500 mL Separatory funnel | 1 | |||
| Rotary evaporator | 1 | |||
| Glassware for filtration and purification | As needed |
Step-by-Step Procedure
Diagram 2: Experimental workflow for the synthesis.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 3-(4-bromophenyl)-3-oxopropanoate (2.71 g, 10 mmol) in 50 mL of anhydrous dichloromethane (DCM). Equip the flask with a dropping funnel. Cool the flask in an ice-water bath with stirring.
-
Bromine Addition: In a separate small flask, carefully dissolve bromine (1.60 g, 0.51 mL, 10 mmol) in 20 mL of DCM. Transfer this solution to the dropping funnel. Add the bromine solution dropwise to the stirred reaction mixture over a period of 20-30 minutes. The causality for this slow addition is to maintain temperature control of the exothermic reaction and to prevent localized high concentrations of bromine, which could lead to over-bromination.[7][8] Maintain the temperature at 0-5 °C throughout the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional hour. The reaction progress can be monitored by the disappearance of the reddish-brown bromine color. For more precise monitoring, thin-layer chromatography (TLC) can be employed.
-
Quenching: Once the reaction is deemed complete, slowly add 10% aqueous sodium thiosulfate solution (~30 mL) to the flask with vigorous stirring. Continue adding until the reddish-brown color of any excess bromine is completely discharged.[9] This step is a self-validating system; the visual endpoint (colorless solution) confirms the neutralization of the hazardous excess reagent.
-
Work-up and Extraction: Transfer the entire mixture to a 500 mL separatory funnel.[10] Add approximately 30 mL of deionized water. Shake the funnel and allow the layers to separate.
-
Drain and collect the lower organic (DCM) layer.
-
Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate solution (2 x 25 mL) to neutralize the HBr byproduct.
-
Brine (1 x 25 mL) to facilitate the removal of water from the organic phase ("salting out").[10]
-
-
-
Drying and Solvent Removal: Dry the collected organic layer over anhydrous magnesium sulfate.[10] Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel if necessary.[11]
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
Expected Product Data
| Property | Value |
| Product Name | This compound |
| CAS Number | 87943-97-3 |
| Molecular Formula | C₁₁H₁₀Br₂O₃ |
| Molecular Weight | 350.00 g/mol |
| Expected Physical State | Solid or oil |
[Source: BLDpharm[12]]
Spectroscopic Analysis
-
¹H NMR: The most telling change from the starting material will be the disappearance of the two-proton singlet for the α-methylene group (-CH₂-) and the appearance of a new one-proton signal (a singlet or doublet depending on chirality) for the α-methine group (-CHBr-) shifted further downfield (typically > 4.5 ppm).[13][14]
-
¹³C NMR: The signal for the α-carbon will shift significantly. The carbonyl carbons of the keto and ester groups are expected in the 190-210 ppm and 160-170 ppm regions, respectively.[14][15]
-
IR Spectroscopy: The spectrum will be dominated by strong C=O stretching absorptions for the ketone (~1680-1700 cm⁻¹) and the ester (~1730-1750 cm⁻¹). α-Halogenation often causes a slight shift to a higher frequency for the ketone carbonyl stretch.[14][16]
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), with prominent peaks for [M]+, [M+2]+, and [M+4]+ in an approximate 1:2:1 ratio.
Conclusion
The protocol described provides a reliable and high-yield method for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering strictly to the outlined safety procedures, researchers can confidently produce this valuable synthetic intermediate. The self-validating nature of the quenching step and the robust analytical methods for characterization ensure the integrity and quality of the final product, making it suitable for subsequent applications in drug discovery and development.
References
-
Bromine handling and safety | DOCX - Slideshare . Available at: [Link]
-
Safety Data Sheet: Bromine - Carl ROTH . Available at: [Link]
-
Bromine | Chemical Emergencies - CDC . Available at: [Link]
-
Handling liquid bromine and preparing bromine water | Demonstration | RSC Education . Available at: [Link]
-
Standard Operating Procedure: Bromine Safety & Standard Operating Procedures . Available at: [Link]
-
Workup: Bromine or Iodine - Department of Chemistry : University of Rochester . Available at: [Link]
-
Halogenation Of Ketones via Enols - Master Organic Chemistry . Available at: [Link]
-
EPA-NERL: 320.1: Bromide by Titration - National Environmental Methods Index . Available at: [Link]
-
Bromoarene synthesis by bromination or substitution - Organic Chemistry Portal . Available at: [Link]
-
A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS) - Organic Chemistry Portal . Available at: [Link]
-
Question about use of bromine (experimental procedure) : r/Chempros - Reddit . Available at: [Link]
-
Standard Methods for the Examination of Water and Wastewater . Available at: [Link]
-
Ketone halogenation - Wikipedia . Available at: [Link]
-
Analytical Methods for Methyl Bromide - ResearchGate . Available at: [Link]
-
4.7: Reaction Work-Ups - Chemistry LibreTexts . Available at: [Link]
-
Colorimetric methods for bromine | Environmental Science & Technology - ACS Publications . Available at: [Link]
- CN117105769B - Preparation method of ethyl 2-bromopropionate - Google Patents.
-
Experimental Methods 1. Bromination Methods - UPV/EHU . Available at: [Link]
-
22.4: Alpha Bromination of Carboxylic Acids - Chemistry LibreTexts . Available at: [Link]
-
Bromination of α,β-unsaturated ketones by an electrochemical procedure - RSC Publishing . Available at: [Link]
-
ETHYL α,β-DIBROMO-β-PHENYLPROPIONATE - Organic Syntheses Procedure . Available at: [Link]
-
Ethyl 3-(4-bromophenyl)-3-oxopropanoate | C11H11BrO3 | CID 2757149 - PubChem . Available at: [Link]
-
Bromination - ACS GCI Pharmaceutical Roundtable Reagent Guides . Available at: [Link]
-
Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones - ResearchGate . Available at: [Link]
-
ethyl bromoacetate - Organic Syntheses Procedure . Available at: [Link]
-
What are the methods of preparation of ethyl bromide? - Quora . Available at: [Link]
-
Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - MDPI . Available at: [Link]
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-
Ethyl 3-(4-bromophenyl)-3-oxopropanoate (C11H11BrO3) - PubChemLite . Available at: [Link]
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The Infrared Spectra of α-Brominated Ketosteroids | Journal of the American Chemical Society . Available at: [Link]
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Spectroscopy of Aldehydes and Ketones - Oregon State University . Available at: [Link]
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19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition . Available at: [Link]
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Reaction of Ethyl 2-bromo-3-(4-bromophenyl)-3-oxopropanoate with thiourea
Application Note: Scalable Synthesis of Ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate via Hantzsch Condensation
Executive Summary
This application note details the optimized protocol for the synthesis of Ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate through the reaction of Ethyl 2-bromo-3-(4-bromophenyl)-3-oxopropanoate with thiourea . This transformation utilizes the classic Hantzsch Thiazole Synthesis, a robust pathway for generating 2-aminothiazole scaffolds.[1][2] These scaffolds are critical pharmacophores in drug discovery, particularly for kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs.
The 4-bromophenyl moiety in the product serves as a versatile handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), making this intermediate a high-value building block.
Reaction Overview & Mechanism
The reaction proceeds via a condensation-cyclization sequence. Thiourea acts as a binucleophile. The sulfur atom, being more nucleophilic (soft nucleophile), attacks the
Reaction Scheme:
Mechanistic Pathway (Graphviz Visualization)
Figure 1: Mechanistic pathway of the Hantzsch condensation converting the
Experimental Protocol
This protocol is scaled for 10 mmol but is linearly scalable to 100 mmol.
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[3][4][5][7][8][9][10][11] | Amount (10 mmol scale) |
| This compound | 349.98 | 1.0 | 3.50 g |
| Thiourea | 76.12 | 1.1 | 0.84 g |
| Ethanol (Absolute) | 46.07 | Solvent | 30 mL (3 vol) |
| Sodium Acetate (Optional, see Note 1) | 82.03 | 1.1 | 0.90 g |
| Ammonium Hydroxide (25%) | 35.05 | Workup | ~10 mL |
Step-by-Step Procedure
-
Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add 3.50 g of this compound and 30 mL of absolute ethanol. Stir until the ester is fully dispersed (complete dissolution may not occur until heating).
-
Addition: Add 0.84 g of thiourea in a single portion.
-
Reaction: Heat the mixture to reflux (
) using an oil bath or heating mantle.-
Observation: The reaction mixture typically turns clear as reagents dissolve, then may darken slightly or form a precipitate (HBr salt) as the reaction progresses.
-
-
Monitoring: Monitor by TLC (Mobile Phase: 30% Ethyl Acetate in Hexanes).
-
R_f Values: Starting Material ~0.7; Product ~0.3 (fluorescent under UV).
-
Time: Reaction is usually complete within 2–3 hours .
-
-
Workup (Precipitation Method):
-
Cool the reaction mixture to room temperature.
-
If solid precipitates: This is likely the hydrobromide salt. Filter the solid.[2][6][9][12][13]
-
To obtain Free Base: Suspend the solid (or the crude reaction mixture if no precipitate formed) in 50 mL of ice-water.
-
Slowly add Ammonium Hydroxide (or saturated
) with stirring until pH 8–9. The free base will precipitate as a white to pale-yellow solid.
-
-
Isolation: Filter the solid using a Buchner funnel. Wash the cake with water (
) to remove inorganic salts and excess thiourea. Wash with cold ethanol ( ). -
Drying: Dry the solid in a vacuum oven at
for 6 hours.
Workflow Visualization
Figure 2: Operational workflow for the synthesis and isolation of the target thiazole.
Characterization & Data Analysis
The product is expected to be a white to pale yellow solid.
Table 1: Expected Analytical Data
| Technique | Parameter | Expected Signal/Value | Assignment |
| Triplet | Ester | ||
| (DMSO- | Quartet | Ester | |
| Broad Singlet | |||
| Multiplet (AA'BB') | Aromatic Protons (4-Bromophenyl) | ||
| Singlet | Ester Carbonyl ( | ||
| Singlet | Thiazole C2 ( | ||
| Singlets | Thiazole C4, C5 | ||
| MS (ESI) | 327.0 / 329.0 |
Note on Regiochemistry:
The structure is confirmed as the 4-aryl-5-ester isomer. The ketone carbonyl of the starting material becomes C4 of the thiazole ring. If the starting material were a simple
Troubleshooting & Optimization
-
Issue: Sticky Solid/Oil Formation.
-
Cause: Incomplete neutralization or trapped solvent.
-
Solution: Triturate the oil with diethyl ether or hexanes to induce crystallization. Recrystallize from hot ethanol or DMF/Water mixtures.
-
-
Issue: Low Yield.
-
Cause: Hydrolysis of the ester group during workup if pH is too high (>11) or temperature is elevated.
-
Solution: Keep the neutralization step cold (ice bath) and do not exceed pH 9.
-
-
Green Chemistry Variation:
-
This reaction can often be performed in water using
-cyclodextrin as a phase transfer catalyst or simply by refluxing in water if the starting material has partial solubility, reducing VOC usage [5].
-
References
-
Hantzsch, A. (1887).[14] "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
-
Ezhilarasi, M. R., et al. (2016). "A Facile One Pot Microwave Synthesis Of 2-Amino-5-Aryl Thiazole." Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 206.[6]
-
Mahmood, A. A. R. (2018). "Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives." ResearchGate.[4]
-
Organic Chemistry Portal. "Synthesis of Thiazoles." (Accessed 2023).[3]
-
Narender, M., et al. (2007).[1] "Aqueous Phase Synthesis of Thiazoles and Aminothiazoles." Synthesis, 2007(22), 3469-3472.
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Application Note: One-Pot Synthesis of 2-Aminothiazoles from Ethyl 4-Bromobenzoylacetate
Executive Summary
This application note details the one-pot synthesis of ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate utilizing ethyl 4-bromobenzoylacetate as the starting
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore in numerous kinase inhibitors (e.g., Dasatinib), antimicrobial agents, and adenosine receptor antagonists. The specific inclusion of the 4-bromophenyl moiety provides a critical handle for downstream palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), making this protocol a high-value entry point for library generation.
We present two validated protocols:
-
Method A (Robust): Sequential halogenation-cyclization using
-Bromosuccinimide (NBS).[1] -
Method B (Green): Iodine-mediated oxidative cyclization.
Reaction Mechanism & Rationale
The transformation follows a modified Hantzsch Thiazole Synthesis . Classically, the Hantzsch synthesis requires a pre-isolated
Mechanistic Pathway[2][3][4][5]
-
Activation/Halogenation: The active methylene at the
-position of the -keto ester (C2) is halogenated (brominated or iodinated) via electrophilic substitution. -
Nucleophilic Attack: The sulfur atom of thiourea attacks the electrophilic
-carbon, displacing the halide ( -like). -
Cyclization: The terminal nitrogen of the thiourea attacks the ketone carbonyl (C3), which is more electrophilic than the ester carbonyl.
-
Dehydration: Loss of water and aromatization drives the formation of the stable thiazole ring.
Pathway Visualization
Figure 1: Mechanistic pathway for the one-pot conversion of
Experimental Protocols
Method A: NBS-Mediated Sequential Synthesis (Recommended)
Rationale: This method uses
Reagents:
-
Ethyl 4-bromobenzoylacetate (1.0 equiv)
- -Bromosuccinimide (NBS) (1.05 equiv)
-
Thiourea (1.1 equiv)[2]
-
Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)
-
Catalyst:
-Toluenesulfonic acid (PTSA) (0.1 equiv) - Optional, accelerates enolization.
Step-by-Step Protocol:
-
Setup: Charge a round-bottom flask with Ethyl 4-bromobenzoylacetate (10 mmol) and Ethanol (30 mL).
-
Bromination: Add NBS (10.5 mmol) portion-wise at room temperature (RT). Note: The reaction is slightly exothermic.
-
Monitoring: Stir at RT for 30–60 minutes. Monitor by TLC (Hexane:EtOAc 4:1) until the starting material is consumed and the
-bromo intermediate is formed. -
Cyclization: Add Thiourea (11 mmol) in a single portion to the reaction mixture.
-
Reflux: Heat the mixture to reflux (
) for 2–4 hours. A precipitate (hydrobromide salt of the product) may begin to form.[3][4] -
Work-up:
-
Cool the reaction to RT.
-
Neutralize with aqueous
(10%) or saturated until pH 8. -
The free base product usually precipitates as a solid.
-
-
Purification: Filter the solid, wash with cold water (
) and cold ethanol ( ). Recrystallize from Ethanol/DMF if necessary.
Method B: Iodine-Mediated Oxidative Cyclization (Green Chemistry)
Rationale: Molecular iodine acts as both a catalyst and a halogenating agent. This method is often faster and allows for "dump-and-stir" simplicity, though yields can vary based on substrate purity.
Reagents:
-
Ethyl 4-bromobenzoylacetate (1.0 equiv)
-
Thiourea (1.2 equiv)[4]
-
Iodine (
) (1.0 equiv) or catalytic amount (0.1 equiv) with an oxidant. Standard protocol uses stoichiometric Iodine.
Step-by-Step Protocol:
-
Mixing: In a reaction vessel, dissolve Ethyl 4-bromobenzoylacetate (10 mmol) and Thiourea (12 mmol) in Ethanol (25 mL).
-
Addition: Add Iodine (10 mmol) to the mixture.
-
Reaction: Stir the mixture at reflux temperature for 3–5 hours.
-
Quench: Cool to RT. Add aqueous Sodium Thiosulfate (
) solution to quench unreacted iodine (color changes from dark brown to yellow/clear). -
Precipitation: Adjust pH to 8–9 using aqueous ammonia.
-
Isolation: Filter the resulting precipitate.
Workflow Visualization (Method A)
Figure 2: Operational workflow for the NBS-mediated synthesis.
Data & Characterization
Expected Yield Comparison
| Method | Reagent | Conditions | Typical Yield | Purity (Crude) |
| A | NBS | Sequential, Reflux | 85–94% | High (>95%) |
| B | Iodine | One-pot, Reflux | 75–85% | Moderate (Requires wash) |
| C | One-pot, Reflux | 80–88% | High (Copper removal req.) |
Characterization Data (Ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate)
-
Appearance: Off-white to pale yellow solid.
-
Melting Point: 204–208 °C [Ref 5].
-
NMR (DMSO-
, 400 MHz):-
1.15 (t, 3H,
) -
4.08 (q, 2H,
) - 7.60 (d, 2H, Ar-H)
- 7.75 (d, 2H, Ar-H)
-
7.85 (s, 2H,
, exchangeable with )
-
1.15 (t, 3H,
-
MS (ESI): Calculated for
. Found: 327.0/329.0 (Br isotope pattern).
Critical Troubleshooting & Optimization
-
Regioselectivity: The reaction is highly regioselective for the 4-aryl-5-ester isomer because the
-carbon of the -keto ester is the exclusive site of halogenation. -
Moisture Sensitivity: While Method B (Iodine) is tolerant of moisture, Method A (NBS) should be performed with reasonably dry solvents to prevent hydrolysis of the NBS or the ester.
-
Purification: If the product is colored (often yellow/orange due to trace iodine or oxidized sulfur species), a wash with 5% sodium thiosulfate is effective. Recrystallization from hot ethanol is the standard for pharmaceutical-grade purity.
References
-
Narender, M., et al. (2007).[1] "Aqueous-Phase One-Pot Synthesis of 2-Aminothiazole- or 2-Aminoselenazole-5-carboxylates from
-Keto Esters, Thiourea or Selenourea, and -Bromosuccinimide under Supramolecular Catalysis." Synthesis, 2007(22), 3469-3472. -
Yin, G., et al. (2012).[6] "Facile One-Pot Procedure for the Synthesis of 2-Aminothiazole Derivatives." Heterocycles, 85(8), 1941.
-
Qian, J., et al. (2022).
." Beilstein Journal of Organic Chemistry, 18, 1248–1258. -
Sigma-Aldrich. "Ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate Product Sheet."
-
ChemicalBook. "Ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate Properties and Synthesis."
Sources
- 1. Aqueous-Phase One-Pot Synthesis of 2-Aminothiazole- or 2-Aminoselenazole-5-carboxylates from β-Keto Esters, Thiourea or Selenourea, and N-Bromo-succinimide under Supramolecular Catalysis [organic-chemistry.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. youtube.com [youtube.com]
- 4. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Reagents for alpha-bromination of beta-keto esters NBS vs Br2
Application Note: Selective -Bromination of -Keto Esters
Comparative Protocols: Molecular Bromine ( ) vs. N-Bromosuccinimide (NBS)[1]
Executive Summary
The
This guide provides validated protocols for both reagents, a mechanistic rationale for reagent selection, and a decision matrix to optimize yield and safety.
Mechanistic Insight & Reaction Design[2]
Contrary to the radical mechanism often associated with NBS (Wohl-Ziegler reaction), the
-
The Enol Gatekeeper:
-keto esters exist in equilibrium with their enol forms. The rate of bromination is strictly limited by the rate of enolization. -
Pathway: Reaction with
generates HBr as a byproduct. This HBr acts as an autocatalyst, accelerating enolization and often leading to uncontrolled di-bromination or acid-catalyzed hydrolysis of the ester. -
NBS Pathway: NBS provides a controlled source of electrophilic bromine (
).[1] In the presence of mild catalysts (e.g., or ), it reacts selectively with the enol. The byproduct, succinimide, is neutral, preventing the "runaway" acidification seen with .
Figure 1: Mechanistic Pathway (Ionic)
Caption: The reaction proceeds via the nucleophilic attack of the enol oxygen/carbon on the electrophilic bromine source.[2] Controlling the enol concentration is key to selectivity.
Reagent Selection Matrix
Use the following table to select the appropriate reagent for your specific constraints.
| Feature | Molecular Bromine ( | N-Bromosuccinimide (NBS) |
| Selectivity (Mono vs. Di) | Low (Requires strict temp control) | High (Kinetic control easier) |
| Atom Economy | High (100% theoretically) | Moderate (Succinimide waste) |
| Handling Safety | Critical (Fuming, Corrosive, Dense) | Excellent (Stable Solid) |
| Reaction pH | Strongly Acidic (Generates HBr) | Neutral/Buffered |
| Substrate Tolerance | Low (Acid-sensitive groups fail) | High (Tolerates acetals, silyl ethers) |
| Cost | Low (Preferred for >10kg scale) | Moderate (Preferred for <1kg scale) |
| Green Metric | Poor (Chlorinated solvents often used) | Excellent (Works in EtOH, Water) |
Detailed Experimental Protocols
Protocol A: The Classical Method (Molecular Bromine)
Best for: Large-scale synthesis of simple substrates where cost is the primary driver.
Safety Warning: Bromine is a severe respiratory and skin irritant. All operations must be performed in a functioning fume hood. Quenching agents (sodium thiosulfate) must be ready.
Reagents:
- -Keto Ester (1.0 equiv)
-
Bromine (
) (1.05 equiv) -
Solvent:
or (Dry)[3] -
Catalyst: None (Autocatalytic)
Procedure:
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a low-temperature thermometer. Connect the outlet to a caustic scrubber (NaOH trap) to neutralize evolved HBr.
-
Dissolution: Dissolve the
-keto ester in (5 mL per mmol substrate). Cool the solution to 0°C using an ice/salt bath. -
Addition: Dilute
in a small volume of in the addition funnel. Add the bromine solution dropwise over 30–60 minutes. -
Completion: After addition, allow to warm to room temperature (RT) and stir for 1 hour.
-
Quench: Wash the reaction mixture with saturated
(Caution: Gas evolution) followed by 10% to remove residual bromine. -
Workup: Separate organic layer, dry over
, and concentrate in vacuo.
Protocol B: The High-Selectivity Method (NBS + Catalyst)
Best for: Complex substrates, acid-sensitive compounds, and late-stage functionalization.
Reagents:
- -Keto Ester (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.0–1.1 equiv)
-
Catalyst: Magnesium Perchlorate
(30 mol%) OR Ammonium Acetate (10 mol%) -
Solvent: Ethyl Acetate (EtOAc) or Acetonitrile (MeCN)
Procedure:
-
Setup: Standard round-bottom flask with stir bar.
-
Dissolution: Dissolve the substrate and the catalyst in the solvent at RT.
-
Addition: Add NBS as a solid in one portion (for small scale) or portion-wise (for >10g scale).
-
Note: The reaction is generally endothermic or mildly exothermic.
-
-
Reaction: Stir at RT. Reaction times vary from 0.5 to 4 hours.[6]
-
Monitoring: TLC will show the conversion of the less polar starting material to a slightly more polar product. Succinimide precipitates in non-polar solvents.
-
-
Workup:
-
Dilute with diethyl ether or EtOAc.
-
Wash with water (x3) to remove succinimide and the catalyst.
-
Dry over
and concentrate. -
Purification: Often not required; the residue is usually >95% pure.
-
Protocol C: The "Green" Method (NBS on Water)
Best for: Environmentally conscious workflows and rapid screening.
Concept: "On water" reactions exploit the hydrophobic effect, accelerating reactions at the organic-water interface.
Procedure:
-
Suspend the
-keto ester (liquid or solid) in distilled water (no organic co-solvent). -
Add NBS (1.0 equiv).
-
Stir vigorously at RT. The mixture may form an emulsion or suspension.
-
Completion: Reaction is typically faster than in organic solvents (15–60 mins).
-
Workup: Extract with a minimal amount of EtOAc (Green solvent alternative: 2-MeTHF). The aqueous layer contains the succinimide byproduct, which can be recycled.
Workflow Decision Tree
Use this logic flow to determine the optimal experimental path for your compound.
Caption: Decision logic balancing scale, chemical sensitivity, and environmental impact.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Dibromination | Excess reagent or high enol concentration.[7] | Reduce reagent to 0.95 equiv. Add reagent slower. Switch from |
| No Reaction | Induction period (Br2) or poor solubility. | Br2: Add a catalytic drop of HBr. NBS: Add |
| Low Yield | Product hydrolysis during workup. | Avoid strong bases during quench. Use solid |
| Color Persistence | Incomplete reaction of | Check stoichiometry. If reaction stalls, enolization may be too slow; add acid catalyst. |
References
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jru.edu.in [jru.edu.in]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. CN102503749A - Method for selective bromination of keton carbonyl compound by using n-bromosuccinimide (NBS) - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. portal.fis.tum.de [portal.fis.tum.de]
- 10. KR20160119898A - - method for environmentally-friendly -bromination of phenyl alkyl ketone derevatives - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Cyclization of Ethyl 2-bromo-3-(4-bromophenyl)-3-oxopropanoate with thioamides
Application Note: Precision Synthesis of Ethyl 4-(4-bromophenyl)-2-substituted-thiazole-5-carboxylates via Hantzsch Cyclization
Executive Summary
This application note details the optimized protocol for synthesizing ethyl 4-(4-bromophenyl)-2-substituted-thiazole-5-carboxylates . This scaffold is a critical pharmacophore in medicinal chemistry, serving as a structural analog to kinase inhibitors like Dasatinib. The method utilizes the Hantzsch Thiazole Synthesis , a robust condensation between an
The presence of the 4-bromophenyl moiety provides a strategic "chemical handle" for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig), making this protocol highly valuable for diversity-oriented synthesis (DOS) libraries.
Mechanistic Insight & Rationale
The Hantzsch synthesis is not merely a "mix-and-heat" reaction; it is a cascade sequence governed by nucleophilicity and electrophilicity. Understanding this causality allows for precise troubleshooting.
Reaction Pathway Analysis
-
Nucleophilic Substitution (
): The sulfur atom of the thioamide (acting as a soft nucleophile) attacks the -carbon of the ethyl 2-bromo-3-(4-bromophenyl)-3-oxopropanoate. This displaces the bromide ion.-
Critical Control Point: This step is sensitive to steric hindrance at the
-carbon. The planar nature of the enolate form of the -keto ester can compete; however, in neutral alcoholic solvents, the pathway dominates.
-
-
Intramolecular Cyclization: The nitrogen of the thioimidate intermediate attacks the ketone carbonyl (not the ester carbonyl). The ketone is more electrophilic, especially with the electron-withdrawing 4-bromophenyl ring attached.
-
Dehydration & Aromatization: Loss of a water molecule drives the formation of the aromatic thiazole ring, locking the structure into a stable heteroaromatic system.
Visualized Mechanism (Graphviz)
Figure 1: Step-wise mechanistic flow of the Hantzsch Thiazole Synthesis.
Experimental Protocol
This protocol is designed for scalability and reproducibility. It uses Ethanol (EtOH) as a green solvent, which is preferred over DMF for easier workup and environmental compliance.
Materials
-
Component A: this compound (
equiv). -
Component B: Thioamide derivative (
equiv).-
Examples: Thioacetamide (
), Benzothioamide ( ), Thiourea ( ).
-
-
Solvent: Absolute Ethanol (EtOH).
-
Base (Optional): Sodium Acetate (NaOAc) or Triethylamine (
). Note: The reaction proceeds without base to form the HBr salt, but free base formation requires neutralization.
Step-by-Step Procedure
-
Preparation: In a clean round-bottom flask equipped with a magnetic stir bar, dissolve Component A (
mmol, approx. mg) in Absolute Ethanol ( mL). -
Addition: Add the Thioamide (
mmol) in a single portion.-
Checkpoint: If using Thiourea, ensure it is finely powdered to aid dissolution.
-
-
Reflux: Attach a reflux condenser. Heat the mixture to reflux (
°C) with vigorous stirring.-
Time: Reaction typically completes in 2–4 hours .
-
Monitoring: Monitor via TLC (Mobile Phase: 20% Ethyl Acetate in Hexanes). The starting material (
-bromo ester) spot should disappear.
-
-
Workup (Precipitation Method):
-
Cool the reaction mixture to room temperature.
-
Case A (Solid Precipitate): If a solid forms (common with thiourea products), filter the solid using a Büchner funnel. Wash with cold ethanol (
mL). -
Case B (No Precipitate): Concentrate the solvent to 50% volume under reduced pressure. Pour the residue into ice-cold water (
mL). Neutralize with saturated solution to pH 8. The product will precipitate as a solid.
-
-
Purification:
-
Recrystallize the crude solid from hot Ethanol or an EtOH/Water mixture.
-
Alternative: If the product is an oil or impure, purify via silica gel flash chromatography (Gradient: 0-30% EtOAc/Hexane).
-
Workflow Diagram (Graphviz)
Figure 2: Decision-tree workflow for the synthesis and isolation of thiazole derivatives.
Data & Validation
The following table summarizes expected yields and physical properties based on the substituent (
| Thioamide ( | Product Substituent (C2) | Expected Yield (%) | Physical State | Melting Point Range (°C)* |
| Thiourea ( | Amino ( | 85 - 95% | White/Pale Yellow Solid | 210 - 215 |
| Thioacetamide ( | Methyl ( | 75 - 85% | Off-white Solid | 145 - 148 |
| Benzothioamide ( | Phenyl ( | 80 - 90% | Yellow Crystalline Solid | 160 - 165 |
*Note: Melting points are approximate and dependent on purity and specific solvates.
Characterization Checklist (Self-Validation)
To ensure the protocol worked, verify these spectral features:
-
NMR (DMSO-
or ):-
Thiazole Ring: Absence of the singlet for the
-proton of the starting material ( ppm). -
Ethyl Group: Quartet (
ppm) and Triplet ( ppm) for the ester. -
Aryl Region: Two doublets (AA'BB' system) for the 4-bromophenyl group (
ppm). -
2-Substituent: E.g., a singlet for
( ppm) or a broad singlet for ( ppm, exchangeable).
-
-
Mass Spectrometry:
-
Look for the characteristic bromine isotope pattern (
and peaks of equal intensity) in the molecular ion cluster.
-
Applications in Drug Discovery
The Ethyl 4-(4-bromophenyl)-2-substituted-thiazole-5-carboxylate is not a final drug but a high-value intermediate.
-
Suzuki Coupling: The 4-Br position is activated for coupling with aryl boronic acids to extend the scaffold (e.g., creating biaryl systems common in kinase inhibitors).
-
Amide Formation: The 5-COOEt ester can be hydrolyzed to the acid and coupled with amines to form amides, mimicking the "tail" region of drugs like Dasatinib (Sprycel).
References
-
Hantzsch, A. (1887).[1][3] "Ueber die Synthese des Thiazols (Thiazolreihe I)." Justus Liebigs Annalen der Chemie, 249(1), 1-31. (Foundational Mechanism).
-
Organic Chemistry Portal. "Hantzsch Thiazole Synthesis." (General Reaction Overview & Modern Variants).
-
Guan, R., & Zhu, H. (2006). "Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate." Journal of Beijing Jiaotong University. (Specific protocol for homologous esters).
-
Potewar, T. M., et al. (2020). "Green synthetic strategies toward thiazoles: a sustainable approach." ResearchGate.[4] (Green chemistry modifications using Ethanol).
-
ChemicalBook. "Ethyl 2-aminothiazole-5-carboxylate synthesis." (Industrial scale-up protocols).
Sources
- 1. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 3. synarchive.com [synarchive.com]
- 4. researchgate.net [researchgate.net]
Solvent selection for reaction of alpha-bromo esters with amidines
Optimizing Imidazol-4-one Synthesis: Solvent Selection Strategies for -Bromo Ester and Amidine Coupling
Introduction
The cyclocondensation of amidines with
While the reaction appears straightforward, it is fraught with chemoselectivity challenges. The choice of solvent is not merely a medium for mixing; it dictates the reaction pathway, influencing the rate of nucleophilic substitution (
This guide provides an evidence-based approach to solvent selection, moving beyond traditional trial-and-error to a mechanistic understanding of the reaction environment.
Mechanistic Basis for Solvent Selection[1]
To select the optimal solvent, one must understand the three distinct phases of the reaction mechanism. The solvent must support all three without interfering.
The Reaction Pathway[2][3][4]
-
Amidine Liberation: Most amidines are supplied as stable hydrochloride salts. The solvent must allow a base (e.g., NaOEt,
, ) to deprotonate the amidinium ion. -
N-Alkylation (
): The free amidine acts as a nucleophile, displacing the bromide from the -bromo ester. This step requires a solvent that stabilizes the polar transition state but does not solvate the nucleophile so strongly that it becomes unreactive. -
Cyclization (Acyl Substitution): The intramolecular attack of the second nitrogen onto the ester carbonyl, followed by the loss of alcohol, forms the imidazolone ring.
Diagram 1: Mechanistic Pathway & Solvent Influence
Figure 1: The sequential steps of imidazolone formation. Solvent choice impacts the efficiency of the initial deprotonation and the specific rate of the
Solvent Class Analysis
Class A: Dipolar Aprotic (DMF, DMSO, NMP)
-
Status: High Performance / Workup Challenging
-
Mechanism: These solvents possess high dielectric constants, which stabilize the charged transition states of the
reaction.[1] They are excellent at solubilizing inorganic bases (like ) and amidine salts. -
Pros: Fastest reaction rates; high conversion; prevents transesterification.
-
Cons: High boiling points make removal difficult; aqueous workups can lead to emulsion formation or product loss if the imidazolone is water-soluble. DMSO can act as an oxidant at high temperatures.
Class B: Polar Protic (Ethanol, Methanol)
-
Status: Classic / Risk of Side Reactions
-
Mechanism: Historically the standard. Often used with the corresponding alkoxide base (e.g., NaOEt in EtOH).
-
Pros: Cheap; green; easy to remove.
-
Cons: Transesterification is a major risk. If your
-bromo ester is a methyl ester and you use ethanol, you will get a mixture of products. Nucleophilicity of the amidine is slightly dampened due to hydrogen bonding solvation.
Class C: Chlorinated & Ethers (DCM, THF, 2-MeTHF)
-
Status: Selective / Solubility Limited
-
Mechanism: Poor solubility for amidine hydrochloride salts. Requires organic bases (DIPEA, TEA) or phase transfer catalysis.
-
Pros: Easy workup (low BP); 2-MeTHF is a certified "Green" solvent.
-
Cons: Slower reaction kinetics; precipitation of salts can stall the reaction.
Class D: Biphasic (Water/THF or Water/Toluene)
-
Status: Modern / Specialized
-
Mechanism: Relies on "on-water" acceleration or interfacial catalysis.
-
Pros: Uses inorganic bases (
); environmentally benign. -
Cons: High risk of ester hydrolysis (saponification) before cyclization occurs. Recommended only for highly reactive, hindered esters.
Comparative Data: Solvent Performance
The following table summarizes typical performance metrics for the reaction of benzamidine with ethyl bromoacetate.
| Solvent System | Base | Temp (°C) | Yield (%) | Green Score | Key Limitation |
| DMF (Anhydrous) | 25-60 | 85-92 | Low | Solvent removal/Workup | |
| Ethanol (Abs) | NaOEt | Reflux | 70-80 | Medium | Transesterification risk |
| THF | Reflux | 60-75 | Medium | Slow kinetics (solubility) | |
| 2-MeTHF | DIPEA | 70 | 78-85 | High | Cost |
| DCM | Reflux | 40-55 | Very Low | Slow; Toxic; Salt crash-out |
Experimental Protocols
Protocol A: The "High-Yield" Method (DMF)
Best for: Valuable substrates, unreactive amidines, or when scale is small (<5g).
Reagents:
-
Amidine Hydrochloride (1.0 equiv)
- -Bromo Ester (1.1 equiv)
-
Potassium Carbonate (
), anhydrous, pulverized (2.5 equiv) -
DMF (Dimethylformamide), anhydrous (0.5 M concentration)
Procedure:
-
Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.
-
Solubilization: Add Amidine HCl and
to the flask. Add anhydrous DMF. Stir at room temperature (RT) for 15 minutes. The mixture will be a suspension.[2] -
Addition: Cool the mixture to 0°C (ice bath). Add the
-bromo ester dropwise via syringe to control the exotherm. -
Reaction: Remove ice bath and allow to warm to RT. Stir for 4–12 hours.
-
Checkpoint: Monitor by TLC/LCMS. If conversion is slow, heat to 50°C.
-
-
Workup (Precipitation Method): Pour the reaction mixture into 10 volumes of ice-cold water. Vigorously stir.
-
If solid forms: Filter, wash with water, and dry.[3]
-
If no solid: Extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF, then brine. Dry over
and concentrate.
-
Protocol B: The "Green/Scale-Up" Method (Ethanol)
Best for: Large scale (>10g), simple substrates where the ester matches the solvent.
Reagents:
-
Amidine Hydrochloride (1.0 equiv)
- -Bromo Ester (1.05 equiv) (Must match solvent alkyl group, e.g., Ethyl ester in Ethanol)
-
Sodium Ethoxide (NaOEt) (2.0 equiv) - Prepared in situ or commercial solution
-
Ethanol (absolute)
Procedure:
-
Preparation of Base: Dissolve sodium metal (2.0 equiv) in absolute ethanol under Argon to generate NaOEt. Alternatively, use a commercial 21 wt% solution.
-
Free Base Formation: Add Amidine HCl to the ethoxide solution. Stir for 10 minutes. NaCl will precipitate.
-
Reaction: Add the
-bromo ester in one portion. -
Cyclization: Heat the mixture to reflux (78°C) for 2–6 hours.
-
Workup:
-
Cool to RT.
-
Neutralize with acetic acid (to pH 7).
-
Concentrate in vacuo to remove ethanol.
-
Resuspend residue in water. Filter the solid product (Imidazolone). Recrystallize from EtOH/Water if necessary.
-
Decision Tree for Solvent Selection
Use this logic flow to determine the correct solvent for your specific substrate.
Figure 2: Strategic decision tree for selecting reaction conditions based on substrate properties.
Troubleshooting & Optimization
-
Problem: Low Yield / Unreacted Starting Material.
-
Cause: Amidine salt insolubility.
-
Solution: Switch to DMF or DMSO. Ensure the base is finely ground (
). Add a catalytic amount of NaI (Finkelstein condition) to activate the bromide.
-
-
Problem: Hydrolysis of Ester (Carboxylic Acid formation).
-
Problem: Product is an Oil / Gum.
-
Cause: Incomplete cyclization or trapped solvent.
-
Solution: Triturate the oil with diethyl ether or hexanes to induce crystallization. Imidazolones are often high-melting solids; oils usually indicate impurities.
-
References
-
Classic Synthesis & Solvent Effects
-
Lombardino, J. G., & Wiseman, E. H. (1974).[2] Preparation and antiinflammatory activity of some nonacidic trisubstituted imidazoles. Journal of Medicinal Chemistry, 17(11), 1182–1188.
-
-
Green Solvent Selection
-
Byrne, F. P., et al. (2016).[4] Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes, 4, 7.
-
-
Mechanism of Amidine Alkylation
- Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (Chapter on Imidazole Synthesis).
-
Modern Biphasic Protocols (Analogous Ketone Chemistry)
- Murry, J. A., et al. (2021). Practical Synthesis of 2,4-Disubstituted Imidazoles from Amidines and -Haloketones. Organic Syntheses, 98, 1-14.
Disclaimer: All protocols should be performed in a fume hood with appropriate personal protective equipment (PPE). The formation of
Troubleshooting & Optimization
Technical Support Center: Stabilizing α-Bromo-β-Keto Esters During Storage
Welcome to the technical support center for the handling and storage of α-bromo-β-keto esters. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile but sensitive reagents. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the stability and integrity of your α-bromo-β-keto esters, leading to more reliable and reproducible experimental outcomes.
Introduction: The Challenge of Instability
α-Bromo-β-keto esters are powerful intermediates in organic synthesis, valued for their dual reactivity that allows for the formation of complex molecular architectures. However, their utility is often hampered by their inherent instability. The juxtaposition of an α-bromo substituent and a β-keto ester functionality creates a molecule susceptible to several degradation pathways. Understanding these pathways is the first step toward effective stabilization.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the instability of α-bromo-β-keto esters?
The instability of α-bromo-β-keto esters arises from a combination of factors related to their structure:
-
Keto-Enol Tautomerism: Like other β-dicarbonyl compounds, β-keto esters exist in equilibrium between a keto and an enol form. The enol tautomer, stabilized by intramolecular hydrogen bonding and conjugation, is often present in significant amounts.[1][2] This equilibrium is crucial because the enol or the corresponding enolate is the reactive species in many degradation pathways.
-
Electron-Withdrawing Groups: The presence of two carbonyl groups and a bromine atom on adjacent carbons creates a highly electrophilic system, making the α-proton acidic and susceptible to abstraction.[3]
-
Leaving Group Potential: The bromide ion is a good leaving group, facilitating elimination reactions.
These structural features predispose the molecule to several degradation pathways, most notably dehydrobromination and hydrolysis.
Q2: What are the common signs of degradation in a sample of an α-bromo-β-keto ester?
Visual and olfactory inspection can often provide the first clues of degradation:
-
Color Change: Pure α-bromo-β-keto esters are typically colorless to pale yellow. Degradation often leads to a darkening of the material, which may turn yellow, brown, or even black.[4]
-
Acrid Odor: The release of hydrogen bromide (HBr) gas, which has a sharp, pungent smell, is a clear indicator of decomposition.[4]
-
Change in Physical State: A crystalline solid may become oily or waxy as impurities form.
-
Inconsistent Analytical Data: ¹H NMR spectra may show the appearance of new peaks, particularly in the vinyl region (indicative of dehydrobromination products) or a change in the keto-enol ratio.
Q3: What are the main chemical pathways through which α-bromo-β-keto esters degrade?
The two primary degradation pathways are dehydrobromination and hydrolysis. The presence of trace amounts of acid or base can catalyze these processes.
-
Dehydrobromination: This is an elimination reaction where HBr is lost to form an α,β-unsaturated β-keto ester. This process can be accelerated by the presence of bases.
-
Hydrolysis: Reaction with water or moisture can lead to two main outcomes:
-
Ester Hydrolysis: The ester group is hydrolyzed to a carboxylic acid, forming an α-bromo-β-keto acid. These β-keto acids are themselves highly unstable and prone to rapid decarboxylation (loss of CO₂), especially when heated, yielding an α-bromo ketone.[5][6]
-
Bromine Substitution: The bromine atom is displaced by a hydroxyl group to form an α-hydroxy-β-keto ester and HBr. The HBr produced can then catalyze further degradation of the remaining material.
-
The diagram below illustrates these primary degradation pathways.
Caption: Primary degradation pathways for α-bromo-β-keto esters.
Troubleshooting Guide: Storage and Handling
This section addresses specific issues that users may encounter during the storage and use of α-bromo-β-keto esters.
Issue 1: Rapid discoloration of the compound upon storage.
-
Probable Cause: Exposure to air, moisture, and/or light. The discoloration is a sign of decomposition, likely involving the formation of HBr and subsequent colored byproducts.
-
Solution:
-
Inert Atmosphere: Store the compound under an inert atmosphere such as argon or nitrogen.[7] This minimizes contact with oxygen and atmospheric moisture. For long-term storage, consider sealing the vial with a Teflon-lined cap and parafilm.
-
Low Temperature: Store the compound in a refrigerator or freezer (typically -20°C).[8] Low temperatures significantly slow the rate of decomposition reactions.
-
Light Protection: Store in an amber vial or a vial wrapped in aluminum foil to protect it from light, which can catalyze the formation of radical species and accelerate degradation.
-
Issue 2: Inconsistent results in reactions using a previously opened bottle of an α-bromo-β-keto ester.
-
Probable Cause: The reagent has likely degraded since it was last used. The presence of degradation byproducts such as HBr can alter the pH of the reaction mixture, and the presence of α,β-unsaturated esters can lead to undesired side reactions. The actual concentration of the desired reagent is also lower than expected.
-
Solution:
-
Re-purification: If possible, re-purify a small amount of the material immediately before use. Flash column chromatography on silica gel can be used, but care must be taken as the acidic nature of silica can sometimes promote degradation. Using a neutral support like alumina or deactivating the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent might be necessary.
-
Aliquotting: When you receive a new bottle of an α-bromo-β-keto ester, it is best practice to divide it into smaller, single-use aliquots under an inert atmosphere. This prevents contamination and degradation of the entire batch each time the main container is opened.
-
Quality Control: Before a critical reaction, run a quick quality check on the reagent. A simple ¹H NMR spectrum can confirm its integrity by checking for the absence of unexpected peaks.
-
Experimental Protocols
Protocol 1: Recommended Long-Term Storage Procedure
This protocol outlines the best practices for storing α-bromo-β-keto esters to maximize their shelf-life.
-
Preparation: In a glovebox or under a positive pressure of inert gas (argon or nitrogen), prepare several small, amber glass vials with Teflon-lined screw caps.
-
Aliquotting: Carefully transfer small, pre-weighed portions of the α-bromo-β-keto ester into each vial. The amount in each vial should be suitable for a single experiment or a small series of experiments.
-
Inerting: Backfill each vial with inert gas before tightly sealing the cap.
-
Sealing: For extra protection against moisture ingress, wrap the cap and neck of the vial with parafilm.
-
Labeling: Clearly label each vial with the compound name, date, and weight.
-
Storage: Place the labeled vials in a freezer, preferably at -20°C or below, in a designated, clearly marked secondary container.
Protocol 2: Assessing the Stability of an α-Bromo-β-Keto Ester Sample via ¹H NMR
This protocol provides a method to quickly assess the purity and extent of degradation of a stored sample.
-
Sample Preparation: Dissolve a small amount (5-10 mg) of the α-bromo-β-keto ester in a deuterated solvent (e.g., CDCl₃). It is important to use a dry NMR solvent.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis:
-
Identify Key Peaks: Locate the characteristic peaks for the keto and enol forms of the starting material. The α-proton of the keto form is typically a singlet or doublet, while the vinylic proton of the enol form is also a singlet.
-
Look for Degradation Products:
-
Dehydrobromination: Look for new peaks in the olefinic region (typically 5.5-7.5 ppm), which may indicate the formation of an α,β-unsaturated β-keto ester.
-
Hydrolysis/Decarboxylation: The appearance of peaks corresponding to an α-bromo ketone would indicate significant degradation.
-
-
Quantify Purity: Integrate the peaks corresponding to the pure compound and compare them to the integration of impurity peaks to estimate the purity.
-
The following table summarizes the typical ¹H NMR chemical shifts for the relevant protons.
| Proton Type | Typical Chemical Shift (ppm) in CDCl₃ | Notes |
| α-H (Keto form) | 4.5 - 5.0 | Chemical shift is sensitive to substituents. |
| =CH- (Enol form) | 5.0 - 6.0 | Often appears as a sharp singlet. |
| -OH (Enol form) | 12.0 - 13.5 | Broad singlet, due to intramolecular H-bonding. |
| Olefinic H (Dehydrobromination) | 5.5 - 7.5 | Appearance of new peaks in this region is a red flag. |
Visualization of Key Concepts
Keto-Enol Tautomerism and Stabilization
The stability of the enol form in β-keto esters is a key concept. The intramolecular hydrogen bond forms a stable six-membered ring, which is a significant driving force for enolization.
Caption: Keto-enol equilibrium in α-bromo-β-keto esters.
References
- BenchChem. (n.d.). Addressing keto-enol tautomerism in the analysis of β-keto esters.
- BenchChem. (n.d.). Preventing decarboxylation of beta-keto acids during analysis.
- Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points.
- AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters.
- Thermo Fisher Scientific. (2009). Safety Data Sheet.
- Michigan State University Department of Chemistry. (n.d.). Reactions at the α-Carbon.
- BenchChem. (n.d.). Managing thermal instability of alpha-bromo ketones.
- Chemistry LibreTexts. (2023). Alpha Halogenation of Aldehydes and Ketones.
- ACS Publications. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides.
Sources
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. aklectures.com [aklectures.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Handling lachrymatory properties of alpha-bromo carbonyl compounds
Current Status: Operational
Topic: Safe Handling & Neutralization of Lachrymatory Agents (
Knowledge Base: The Mechanism of Action
Why do these compounds cause such severe irritation?
Unlike simple acidic irritants,
The primary target is the TRPA1 ion channel (Transient Receptor Potential Ankyrin 1), located on nociceptive (pain-sensing) neurons.[1][2] These compounds function as electrophiles that covalently bind to cysteine residues on the N-terminus of the TRPA1 channel.[2] This modification "locks" the channel open, causing a massive influx of Calcium (
Visualizing the Hazard Pathway
The following diagram illustrates the molecular cascade from exposure to physiological response.
Figure 1: The TRPA1 electrophilic activation pathway. The
Operational Protocols: Engineering & PPE
Warning: Standard nitrile gloves provide insufficient protection for prolonged contact with many halogenated organic compounds. The permeation breakthrough time can be surprisingly short.[3]
Personal Protective Equipment (PPE) Matrix
For handling neat (undiluted)
| Glove Material | Estimated Breakthrough Time | Recommendation |
| Laminate (Silver Shield/4H) | > 4 Hours | Primary Choice. Mandatory for spill cleanup or handling neat reagents. |
| Nitrile (Double Gloved) | 5 - 15 Minutes | Incidental Splash Only. Change immediately upon any contact. |
| Latex | < 2 Minutes | DO NOT USE. Rapid permeation and degradation. |
Engineering Controls:
-
Velocity: Fume hood face velocity must be maintained between 80–100 fpm .
-
Sash Height: Keep sash as low as possible (below chin level) to act as a physical barrier against vapors.
-
Trap: Vacuum pumps must be equipped with a cold trap (
) to prevent lachrymators from exhausting into the lab atmosphere.
Deactivation & Waste Management
The "Kill" Switch: Nucleophilic Substitution
To neutralize an
Chemistry:
Validated Quenching Workflow
Follow this logic flow to safely neutralize reaction mixtures or glassware.
Figure 2: Step-by-step decision tree for neutralizing lachrymatory waste using Sodium Thiosulfate.
Troubleshooting & FAQs
Scenario A: The "Ghost" Irritant
Q: I cleaned my glassware, but I still feel eye irritation when I open the drying oven. Why?
A:
-
Fix: Soak all contaminated glassware in a bath of 10% Sodium Thiosulfate for 1 hour before washing with detergent and water. Never put glassware directly into an oven without this chemical decontamination step.
Scenario B: The Spill
Q: I dropped a vial (5g) of Phenacyl Bromide outside the hood. What do I do? A:
-
Evacuate: Clear the immediate area. The solid will sublime/vaporize slowly, but dust is the immediate hazard.
-
PPE Up: Don Silver Shield/Laminate gloves and a full-face respirator (if trained) or wait for EHS.
-
Neutralize: Do not sweep dry. Cover the spill gently with paper towels soaked in 10% Sodium Thiosulfate or a mixture of Ethanol/Ammonia .
-
Wait: Allow 20 minutes for the liquid to penetrate and react.
-
Clean: Wipe up the slurry. Double bag the waste.
Scenario C: Reaction Failure
Q: My yield is low, and I see a lot of alcohol byproduct. Did the thiosulfate quench destroy my product? A: If you quenched before separating your layers, yes. However, low yield is often due to hydrolysis during the reaction itself.
-
Insight:
-halo ketones are sensitive to basic conditions. If you used a carbonate base (e.g., ) and the reaction ran too long or too hot, water (even trace amounts) can attack the carbonyl or displace the bromide (hydrolysis). -
Correction: Ensure solvents are anhydrous. If using aqueous workups, keep them cold (
) and fast to minimize hydrolysis.
References & Authority
-
Mechanism of Action (TRPA1):
-
Title: Structural insights into the molecular mechanism of mouse TRPA1 activation and inhibition.
-
Source: National Institutes of Health (NIH) / PubMed Central.
-
URL:[Link]
-
-
Glove Permeation Data:
-
Title: Chemical Resistance Guide (Permeation & Degradation Data).
-
Source: Ansell / Fisher Scientific.
-
-
Synthesis & Quenching Protocols:
-
Title: Optimization and Scale-up of
-Bromination of Acetophenone (Thiosulfate Quenching). -
Source: ResearchGate / Organic Process Research & Development.
-
URL:[Link]
-
-
General Laboratory Safety:
Sources
- 1. Structural insights into the molecular mechanism of mouse TRPA1 activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of the TRPA1 ion channel suggests regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Safety Manual | Chemistry [chem.duke.edu]
- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 7. ehs.tamu.edu [ehs.tamu.edu]
Hantzsch DHP Synthesis Technical Support: Optimizing Electron-Deficient Aryl Substrates
Status: Operational
Ticket Focus: Yield Improvement for Electron-Deficient Aryl Aldehydes (e.g.,
Executive Summary & Core Paradox
The Paradox: Theoretically, electron-withdrawing groups (EWGs) on the benzaldehyde substrate should accelerate the Hantzsch reaction by increasing the electrophilicity of the carbonyl carbon, facilitating the initial Knoevenagel condensation.
The Reality: Users often report lower isolated yields with strong EWGs (especially ortho-substituted) not because the reaction fails to start, but due to three specific failure modes:
-
Spontaneous Aromatization: The resulting 1,4-dihydropyridine (1,4-DHP) is susceptible to oxidative dehydrogenation to the corresponding pyridine, which is often discarded as an impurity.
-
The "Ortho-Effect" Trap: Ortho-nitro substrates can undergo internal redox rearrangements to form tricyclic isoxazole or quinoline derivatives instead of the DHP.
-
Solubility Mismatch: Highly polar EWG intermediates may precipitate prematurely in standard ethanolic reflux, halting the Michael addition step.
Diagnostic Pathways (Visualized)
A. Reaction Competing Pathways
Understanding where your yield is "leaking" is critical. The diagram below illustrates the divergence between the desired DHP and common byproducts for EWG substrates.
Figure 1: Reaction pathway divergence. Note that EWG-DHPs are thermodynamically driven toward the oxidized pyridine form upon exposure to light or air.
Troubleshooting Guide (FAQ Format)
Issue 1: "My TLC shows a new spot, but NMR confirms it's the oxidized pyridine, not the DHP."
Diagnosis: Spontaneous Aromatization. DHPs with electron-deficient C4-aryl groups are sensitive to photo-oxidation. The EWG destabilizes the dihydropyridine ring relative to the aromatic pyridine form. Corrective Action:
-
Protocol Shift: Conduct the reaction and workup in low light (wrap flask in foil).
-
Atmosphere: Switch to a strictly inert atmosphere (
or ). -
Workup: Do not dry the product in an oven. Dry under high vacuum at room temperature.
-
Reagent Check: Ensure your solvent is free of peroxides (use fresh anhydrous ethanol or THF).
Issue 2: "I am using 2-nitrobenzaldehyde and getting a complex mixture/low yield."
Diagnosis: Steric Hindrance & Internal Redox (The Ortho Trap). Ortho-substituents introduce massive steric strain, preventing the planar alignment required for the final cyclization. Furthermore, the nitro group can participate in an intramolecular redox reaction with the DHP ring, leading to N-oxide or isoxazole byproducts. Corrective Action:
-
Temperature: Increase reaction temperature to reflux (if using ethanol) or
(solvent-free) to overcome the steric barrier. -
Solvent Switch: Switch to Glacial Acetic Acid as the solvent. The acidic medium stabilizes the intermediate and often suppresses the redox side-reaction.
-
Catalyst: Use a Lewis Acid catalyst like
(5 mol%) which coordinates to the carbonyl, reducing the activation energy for the crowded cyclization.
Issue 3: "The reaction solidifies halfway through, and yield is poor."
Diagnosis: Premature Precipitation. EWG-aldehydes (like 4-cyanobenzaldehyde) form highly crystalline/insoluble Knoevenagel intermediates in ethanol. If these precipitate before the enamine attacks, the reaction stalls. Corrective Action:
-
The "On-Water" Protocol: Paradoxically, switching to water as the solvent (heterogeneous suspension) often solves this. The hydrophobic effect forces the organic reactants together in "organic droplets," accelerating the reaction despite insolubility.
-
Co-solvent: Add 10-20% DMF or DMSO to the ethanol to maintain solubility of the intermediate.
Optimized Protocols
Do not use a generic procedure. Select the protocol based on your specific constraint.
Protocol A: The "On-Water" Method (Best for Stability & Green Chemistry)
Recommended for: 4-Nitro, 4-Cyano, and 4-CF3 substrates where oxidation is a concern.
-
Setup: To a 50 mL round-bottom flask, add the EWG-aldehyde (1.0 mmol), ethyl acetoacetate (2.2 mmol), and Ammonium Acetate (1.5 mmol). Note: Ammonium acetate is superior to aqueous ammonia for yield.
-
Solvent: Add deionized water (5 mL). The mixture will be heterogeneous.
-
Reaction: Stir vigorously at
for 2–4 hours.-
Why? Water enables the "hydrophobic effect," accelerating the reaction rates of organic reactants at the phase interface without dissolving the catalyst.
-
-
Workup: Cool to room temperature. The solid DHP product will precipitate out.
-
Purification: Filter the solid. Wash with cold water (
) followed by cold ethanol ( ). -
Drying: Dry under vacuum in the dark.
Protocol B: Lewis Acid Catalyzed (Best for Sterically Hindered Ortho-EWG)
Recommended for: 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde.
-
Catalyst: Ytterbium(III) Triflate [
] (5 mol%) or Molecular Iodine ( ) (10 mol%). -
Solvent: Acetonitrile (
) or Ethanol. -
Procedure: Mix aldehyde,
-keto ester, and ammonium acetate with the catalyst. Stir at reflux. -
Mechanism: The Lewis acid activates the carbonyl oxygen, making it more susceptible to nucleophilic attack by the sterically hindered enamine.
Comparative Data: Catalyst Efficacy
The following table summarizes expected yields for 4-Nitrobenzaldehyde (a classic EWG substrate) under different conditions. Note the impact of catalyst choice on preventing aromatization.
| Condition / Catalyst | Solvent | Reaction Time | Isolated Yield (DHP) | Primary Impurity |
| Classical (No Cat) | Ethanol | 8-12 h | 65-70% | Oxidized Pyridine |
| Molecular Iodine ( | Ethanol | 2-3 h | 85-90% | None (Rapid reaction limits oxidation) |
| Acetonitrile | 1-2 h | 92-95% | Trace Isomers | |
| "On-Water" (No Cat) | Water | 3-4 h | 88-92% | Clean Product |
| Microwave Irradiation | Solvent-free | 5-10 min | 85-90% | Thermal degradation (if overheated) |
Troubleshooting Logic Tree
Use this flow to determine the next step in your experiment.
Figure 2: Decision tree for troubleshooting low yields.
References
-
Mechanism & General Review: Hantzsch Dihydropyridine Synthesis - Overview & Mechanism. Organic Chemistry Portal. [Link]
-
Ortho-Nitro Rearrangement Issues: Angeles, E., et al. (2001). Rearrangement of o-Nitrobenzaldehyde in the Hantzsch Reaction.[1] Molecules, 6(8), 668-676. [Link]
-
Lewis Acid C
): Wang, L., et al. (2004). Yb(OTf)3 promoted one-pot synthesis of polyhydroquinoline derivatives through Hantzsch reaction. Tetrahedron. [Link]
Sources
Minimizing dibromination side products in alpha-bromination reactions
Diagnostic & Decision Support
Welcome to the Alpha-Bromination Troubleshooting Hub. Use the logic tree below to diagnose the root cause of your over-bromination issues before proceeding to the protocols.
Figure 1: Diagnostic logic flow for identifying the source of poly-halogenation errors.
The Mechanics of Selectivity: Why Acid Wins
To solve the problem, you must understand the "Inductive Brake."
The Core Conflict
In alpha-bromination, you are fighting a kinetic battle between the starting ketone (K ) and the mono-bromo product (P ).
-
In Base: The electron-withdrawing bromine in P makes the remaining alpha-proton more acidic.[1] P enolizes faster than K . Result: Runaway poly-bromination.
-
In Acid: The reaction requires protonation of the carbonyl oxygen.[2][3] The electron-withdrawing bromine in P reduces the basicity of the carbonyl oxygen, making it harder to protonate than K .
-
Result: The reaction naturally slows down after the first bromine is added. This is a self-limiting system .
-
Key Takeaway: If you are observing dibromination, your system is likely overcoming this "Inductive Brake" via excess heat, huge excess of reagent, or local concentration spikes.
Troubleshooting & FAQs
Q: I am using Br2 in Acetic Acid (AcOH) but still getting ~15% dibromo product. Why? A: This is usually a mixing or temperature issue.
-
Cause: If you add neat
rapidly, the local concentration of at the injection point is massive. The mono-bromo product formed instantly sees more before it can diffuse away. -
Fix: Dilute your
in the reaction solvent (1:5 ratio) and add it dropwise over 30–60 minutes. Cool the reaction to 0°C to maximize the kinetic difference between the first and second enolization events.
Q: My reaction with NBS stalls at 50% conversion. A: NBS requires an acid catalyst or radical initiator to activate.
-
Fix: Add 5–10 mol% of p-Toluenesulfonic acid (pTsOH) or a few drops of 48% HBr. The reaction produces succinimide, which is neutral; unlike
reactions which generate HBr (autocatalytic), NBS reactions sometimes run out of acid if not supplied externally.
Q: Can I use base (LDA) to make the enolate and then quench with Br2? A: Only if you use a "Inverse Addition" protocol.
-
Protocol: Generate the enolate quantitatively with LDA at -78°C. Then, transfer the enolate solution slowly into a solution of excess bromine/NBS. If you add bromine to the enolate, the formed product can exchange a proton with the remaining enolate (proton transfer), leading to mixtures. Acid catalysis is generally superior for mono-selectivity.
Validated Protocols
Method A: The High-Selectivity Standard (PTAB)
Best for: Valuable substrates where yield and purity are paramount.
Reagent: Phenyltrimethylammonium tribromide (PTAB).[4][5] This is a stable, crystalline solid that releases
-
Dissolve: 1.0 mmol of ketone in THF (5 mL).
-
Add: 1.0 mmol (376 mg) of PTAB solid in one portion.
-
Stir: Agitate at RT (20–25°C). The orange color will slowly fade as the reagent is consumed.
-
Monitor: TLC will show the disappearance of the starting material.
-
Workup: Quench with water (10 mL). Extract with EtOAc.[6][7] The byproduct (phenyltrimethylammonium bromide) is water-soluble and washes away.
-
Yield: Typically >90% mono-bromide with <2% di-bromide.
Method B: The Scalable "Classic" (Br2/AcOH)
Best for: Large scale, simple substrates.
-
Dissolve: 10 mmol ketone in Glacial Acetic Acid (15 mL). Add 1-2 drops of 48% HBr (catalyst).
-
Prepare: 10 mmol
(0.51 mL) diluted in 5 mL Acetic Acid. -
Add: Add the bromine solution dropwise over 30 minutes. Do not rush.
-
Decolorization: The first few drops may take time to decolorize (induction period). Once started, the color should disappear rapidly upon contact.
-
Quench: Pour into ice water saturated with
.
Method C: The Mild Alternative (NBS/pTsOH)
Best for: Acid-sensitive substrates.
-
Dissolve: 1.0 mmol ketone in MeCN (5 mL).
-
Add: 1.05 mmol NBS and 0.1 mmol pTsOH.
-
Reflux: Heat to 60–80°C.
-
Workup: Remove solvent, redissolve in
, wash with water to remove succinimide.
Reagent Selection Matrix
| Reagent | Active Species | Selectivity | Atom Economy | Workup Difficulty |
| Moderate | High | Moderate (Acidic waste) | ||
| PTAB | Excellent | Low (High MW waste) | Easy (Water wash) | |
| NBS / pTsOH | Good | Moderate | Easy (Filtration/Wash) | |
| Cu-Enolate Complex | Excellent | Low (2 eq. Cu required) | Moderate (Copper waste) |
Mechanistic Visualization
The diagram below illustrates the "Inductive Brake" mechanism that prevents dibromination under acidic conditions.
Figure 2: The "Inductive Brake" mechanism. The electron-withdrawing bromine atom in the Mono-Bromo Ketone destabilizes the cation formed in the second protonation step, significantly slowing down the formation of the di-bromo product.
References
-
Master Organic Chemistry. "Halogenation of Ketones via Enols." Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. "Alpha-Bromination of Ketones." Organic Chemistry Portal. [Link]
-
Grotjahn, D. B. et al. "Phenyltrimethylammonium Tribromide (PTAB)." Encyclopedia of Reagents for Organic Synthesis. Wiley Online Library. [Link]
-
King, L. C., & Ostrum, G. K. "Selective Bromination with Copper(II) Bromide." The Journal of Organic Chemistry, 29(12), 3459–3461. [Link]
-
Tanemura, K. et al. "Halogenation of Ketones with N-Bromosuccinimide." Chemistry Letters, 32(8), 932-933. [Link]
Sources
Optimization of reaction temperature for thiazole ring closure
Topic: Temperature Control & Reaction Kinetics in Hantzsch Synthesis
Welcome to the Advanced Synthesis Support Module. User Level: Senior Researcher / Process Chemist Status: Active Last Updated: February 15, 2026
Core Directive: The Thermodynamic vs. Kinetic Balance
The Hantzsch thiazole synthesis—the condensation of an
The Mechanistic Conflict: The reaction proceeds in two distinct thermal stages:
-
Nucleophilic Attack (
): The sulfur of the thioamide attacks the -carbon of the haloketone. This is exothermic and kinetically fast. High temperatures here favor the polymerization of the labile -haloketone (causing "tar"). -
Cyclodehydration: The intermediate hydroxythiazoline must lose water to aromatize. This is endothermic and requires significant energy (heat) or acid catalysis to drive the equilibrium forward.
The Optimization Paradox: You need low temperature to prevent reagent decomposition during the initial mixing, but high temperature to force the final aromatization.
Visualizing the Pathway
The following diagram illustrates the critical temperature checkpoints in the reaction mechanism.
Figure 1: Mechanistic pathway showing the divergence between productive cyclization and thermal decomposition.
Experimental Protocols & Optimization
Method A: Conventional Step-Wise Heating (Recommended for Scale-up)
Best for: Labile haloketones (e.g., chloroacetone, bromopyruvate).
-
Dissolution (T = 25°C): Dissolve the thioamide (1.1 equiv) in Ethanol or MeOH (0.5 M).
-
Controlled Addition (T = 0–10°C): Cool the solution. Add the
-haloketone dropwise. Why? This suppresses the self-condensation of the haloketone while allowing the fast displacement to occur. -
Induction (T = 25°C): Stir for 30–60 minutes at room temperature.
-
Aromatization (T = Reflux, ~78°C): Heat to reflux for 2–4 hours. The initial intermediate formed at low temp is now robust enough to withstand heating required for dehydration.
Method B: Microwave-Assisted Synthesis
Best for: High-throughput screening, stable reagents, "Green" water-based synthesis.
Microwave irradiation overcomes the heat transfer limitations of reflux, allowing the reaction to access higher temperatures (100–140°C) instantaneously, pushing the endothermic dehydration step before the reagents can degrade.
| Parameter | Conventional (Reflux) | Microwave (Sealed Vessel) |
| Solvent | EtOH, MeOH, DMF | Water, EtOH, or Solvent-Free |
| Temperature | 78°C (boiling point limited) | 120°C – 150°C |
| Time | 3 – 12 Hours | 5 – 20 Minutes |
| Yield | 60 – 85% | 85 – 95% |
| Risk | Long heat exposure = Degradation | Pressure buildup |
Troubleshooting Guide (FAQ)
Issue 1: "My reaction mixture turned into a black tar immediately."
Diagnosis: Thermal runaway during addition.
The Science:
-
Chill: Perform the addition of the haloketone at 0°C.
-
Buffer: If using a free amine base, switch to a carbonate (Na₂CO₃) or perform the reaction without base first (isolating the HBr salt), then neutralize during workup.
Issue 2: "I see the intermediate by LCMS, but it won't convert to product."
Diagnosis: Insufficient energy for dehydration. The Science: The hydroxythiazoline intermediate is stable at room temperature. The elimination of water to form the aromatic ring has a high activation energy barrier. Corrective Action:
-
Increase T: Switch from MeOH (b.p. 65°C) to EtOH (b.p. 78°C) or n-Butanol (b.p. 117°C).
-
Acid Catalysis: Add a catalytic amount of p-TsOH or molecular sieves to sequester the water produced, driving the equilibrium [1].
Issue 3: "I am getting a mixture of regioisomers."
Diagnosis: Thermodynamic vs. Kinetic control failure. The Science: In substituted thioureas, the nitrogen atoms have different nucleophilicities. At lower temperatures (kinetic control), the most nucleophilic nitrogen attacks. At higher temperatures (thermodynamic control), the reaction may equilibrate to the more stable product [2]. Corrective Action:
-
Lock Conditions: If you need the kinetic product, keep the temperature low (<50°C) and use a stronger leaving group (Bromo- instead of Chloro-ketone) to facilitate the reaction without excessive heat.
Interactive Troubleshooting Flowchart
Figure 2: Decision matrix for diagnosing reaction failures based on physical observation.
References
-
Potts, K. T., & Choudhury, D. R. (1977). Bridgehead nitrogen systems. X. Cyclization of alpha-halo ketones with 2-aminopyridine and related compounds. Journal of Organic Chemistry.[2]
-
Bramley, S. E., et al. (1987).[2] The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.[2] Journal of the Chemical Society, Perkin Transactions 1.[2]
-
Kabalka, G. W., & Mereddy, A. R. (2005). Microwave-assisted synthesis of thiazoles. Tetrahedron Letters.
-
BenchChem. (2025).[3] Optimization of Hantzsch thiazole synthesis reaction conditions.
Sources
Technical Support Center: Thiourea Reaction Optimization
Topic: Troubleshooting Low Conversion in Thiourea-Mediated Transformations Ticket ID: TU-OPT-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The "Deceptively Simple" Reagent
Welcome to the technical support center. You are likely here because a reaction involving thiourea—a reagent that appears structurally simple—is failing to reach completion.
Thiourea (
Select your specific workflow below to access the relevant diagnostic protocols.
Module 1: Hantzsch Thiazole Synthesis
Context: Condensation of thiourea (or thioamides) with
Diagnostic Q&A
Q: My reaction has stalled. I see consumption of the starting material, but the product yield is low. What is happening? A: You are likely stuck at the Hydroxythiazoline Trap . The Hantzsch synthesis is not a concerted process.[1][2] It proceeds via an acyclic thioimidate intermediate, followed by cyclization to a hydroxythiazoline. The final step—dehydration to the aromatic thiazole—is the thermodynamic bottleneck. If your solvent is too "wet" or the acid catalyst is insufficient, the reaction stalls at the hydroxythiazoline, which may degrade or revert upon workup.
Q: How do I confirm this? A: Run a TLC. The hydroxythiazoline intermediate is often more polar than the final thiazole but less polar than thiourea. If you see a persistent "middle spot," the dehydration is incomplete.
Q: How do I fix it? Protocol: The Holzapfel-Meyers-Nicolaou Modification If standard reflux in ethanol fails:
-
Cool the reaction to 0°C.
-
Add Trifluoroacetic Anhydride (TFAA) and Pyridine (2:4 equiv relative to substrate).
-
Stir for 1 hour. This chemically forces the dehydration of the hydroxythiazoline intermediate into the aromatic thiazole.
Q: I am using a chiral amino-acid derived thioamide and losing optical purity.
A: High temperatures and strong bases promote enolization at the
-
Solution: Switch to the modified conditions : Use 1,2-dimethoxyethane (DME) as solvent and
as the base. Run the reaction at -15°C to -20°C. This suppresses the racemization pathway while allowing the S-alkylation to proceed.
Visualization: The Hantzsch Pathway & Stall Point
Figure 1: The mechanistic pathway of Hantzsch synthesis. The red node indicates the common failure point where dehydration stalls.
Module 2: Synthesis of Thiols (Isothiouronium Salts)
Context: Alkylation of thiourea with alkyl halides, followed by hydrolysis to generate thiols.[3][4]
Diagnostic Q&A
Q: I am refluxing thiourea with my alkyl halide in dichloromethane (DCM), but no reaction is occurring. A: This is a Solubility Mismatch . Thiourea is virtually insoluble in non-polar or moderately polar organic solvents like DCM, Hexane, or Toluene. If the thiourea is sitting as a solid at the bottom of the flask, it cannot act as a nucleophile.
Data: Thiourea Solubility Compatibility
| Solvent | Solubility | Suitability for Reaction |
| Water | High | Good (if electrophile is soluble) |
| Ethanol/Methanol | Moderate/High | Excellent (Standard) |
| Acetone | Low | Poor |
| DCM/Chloroform | Negligible | Fail (unless PTC used) |
| Toluene/Hexane | Insoluble | Fail |
Q: My alkyl halide is hydrophobic and won't dissolve in Ethanol. What now? A: You have two options:
-
Co-solvent System: Use a 1:1 mixture of Ethanol and THF. The THF dissolves the alkyl halide; the Ethanol dissolves the thiourea.
-
Phase Transfer Catalysis (PTC): If you must use a non-polar solvent, add a catalytic amount of tetra-n-butylammonium bromide (TBAB) and a small amount of water. This shuttles the thiourea into the organic phase.
Q: I obtained the salt, but hydrolysis to the thiol is low yielding. A: Check your pH and oxygen exclusion.
-
Oxidation: Thiols rapidly oxidize to disulfides in air under basic conditions. Sparge all solvents with Argon/Nitrogen before the hydrolysis step.
-
Hydrolysis Protocol: Use high molecular weight amines (like tetraethylenepentamine) or standard NaOH reflux under inert atmosphere.
Module 3: Organocatalysis
Context: Using thiourea derivatives (e.g., Schreiner's thiourea) as hydrogen-bonding catalysts.[5]
Diagnostic Q&A
Q: I increased the catalyst loading from 10 mol% to 20 mol%, but the conversion/enantioselectivity decreased. A: You are observing Self-Aggregation . Thiourea catalysts function by donating hydrogen bonds to the substrate (activating electrophiles). However, at higher concentrations, thiourea molecules hydrogen-bond to each other, forming inactive dimers or aggregates.
Q: How do I fix this? A: This is counter-intuitive, but dilute the reaction .
-
Optimal Concentration: Most thiourea catalysts perform best at 0.05 M to 0.1 M.
-
Slow Addition: If the reaction is fast, add the substrate slowly to keep the relative ratio of catalyst-to-substrate high without increasing overall concentration.
Troubleshooting Logic Tree
Use this decision matrix to diagnose the specific cause of your low conversion.
Figure 2: Decision matrix for diagnosing low conversion based on reaction type and observations.
References
-
Hantzsch Thiazole Synthesis & Modifications
-
Mechanism & Dehydration:[6] Hantzsch, A. (1881). "Ueber die Einwirkung des Chloracetons auf Thiamide". Berichte der deutschen chemischen Gesellschaft.
-
Holzapfel-Meyers-Nicolaou Modification: Aguilar, E., et al. (2010). "Hantzsch Thiazole Synthesis." Comprehensive Organic Name Reactions and Reagents. (Contextual validation via search result 1.25).
-
-
Thiourea Solubility & Properties
-
Organocatalysis & Aggregation
-
Isothiouronium Salt Synthesis
-
Microwave/Solvent Optimization: "Microwave-Assisted One-Pot Synthesis of Isothiouronium Salts." PMC (NIH).
-
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. scribd.com [scribd.com]
- 3. Thiourea - Wikipedia [en.wikipedia.org]
- 4. Isothiouronium - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. (PDF) Reinvestigation of a modified Hantzsch thiazole synthesis [academia.edu]
- 7. scribd.com [scribd.com]
- 8. Thiourea (CICADS 49, 2003) [inchem.org]
- 9. Self-association free bifunctional thiourea organocatalysts: synthesis of chiral α-amino acids via dynamic kinetic resolution of racemic azlactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Self-association free bifunctional thiourea organocatalysts: synthesis of chiral α-amino acids via dynamic kinetic resolution of racemic azlactones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
IR spectroscopy carbonyl stretch of alpha-bromo-beta-keto esters
Comparative Guide: IR Spectroscopic Analysis of -Bromo- -Keto Esters
Executive Summary
In synthetic organic chemistry, particularly during the functionalization of
This guide provides a technical comparison between the parent
Theoretical Framework: The Physics of the Shift
To interpret the spectra accurately, one must understand the electronic perturbations introduced by the halogen atom. The shift in wavenumber (
The -Halo Effect
When a bromine atom is introduced at the
-
Inductive Effect (-I): Bromine is electronegative. It withdraws electron density through the
-bond framework ( -withdrawal). This destabilizes the contributing resonance structure where oxygen holds a negative charge ( ), effectively forcing the carbonyl to adopt more double-bond character.-
Result: Shorter bond length, higher
, higher frequency.
-
-
Field Effect (Dipolar Interaction): In specific conformations where the C-Br and C=O dipoles are aligned (parallel or near-parallel), the repulsion between the partial negative charges on the oxygen and bromine increases the energy of the system. To relieve this, the C=O bond shortens.
-
Result: Further increase in frequency.
-
Tautomeric Suppression
Parent
-
Impact of Bromination: The introduction of a bulky, electron-withdrawing bromine atom generally destabilizes the enol form and sterically hinders the planar geometry required for conjugation. Consequently, the spectra of
-bromo derivatives are dominated by the Keto tautomer, simplifying the carbonyl region.
Comparative Analysis: Parent vs. Product
The following data compares a standard substrate, Ethyl Acetoacetate , against its brominated derivative, Ethyl 2-bromoacetoacetate .
Spectral Data Summary
| Feature | Parent: Ethyl Acetoacetate ( | Product: Ethyl | Shift ( |
| Ketone C=O | 1715 – 1725 cm⁻¹ | 1735 – 1755 cm⁻¹ | +20 to +30 cm⁻¹ |
| Ester C=O | 1735 – 1745 cm⁻¹ | 1750 – 1765 cm⁻¹ | +15 to +20 cm⁻¹ |
| Enol C=O | ~1650 cm⁻¹ (Variable intensity) | Absent / Negligible | N/A |
| O-H Stretch | Broad (3200–3400 cm⁻¹) if enolized | Absent | N/A |
| C-Br Stretch | N/A | 500 – 600 cm⁻¹ (Fingerprint) | Diagnostic |
Analyst Note: The Ketone shift is the most reliable marker. In the parent compound, the ketone and ester bands often overlap or appear as a split peak. In the
-bromo derivative, the ketone band "chases" the ester band upward, often resulting in two distinct, high-frequency bands or a broadened high-energy envelope.
Visualizing the Electronic Mechanism
Figure 1: Mechanistic pathway showing how
Experimental Protocol: Synthesis & Verification
To ensure the spectral data is valid, the sample must be prepared free of moisture (which causes H-bonding shifts) and unreacted starting material.
Synthesis (NBS Method)
Use this standard protocol to generate the analyte.
-
Dissolution: Dissolve 10 mmol of
-keto ester in 20 mL of anhydrous or . -
Reagent: Add 1.05 equiv of N-Bromosuccinimide (NBS).
-
Catalysis: Add a catalytic amount of benzoyl peroxide or irradiate with a tungsten lamp (radical initiation).
-
Reflux: Heat to gentle reflux for 2-4 hours.
-
Filtration: Cool and filter off the precipitated succinimide.
-
Isolation: Evaporate solvent. Do not distill at high heat yet to avoid thermal decomposition.
IR Sampling Protocol
Standardize the measurement to avoid solvent-induced frequency shifts.
-
Technique: Liquid Film (Neat) on NaCl/KBr plates is preferred for intensity. Solution IR (
) is preferred for precise frequency values to eliminate intermolecular H-bonding. -
Blanking: If using solution, run a background scan of the pure solvent.
-
Scan Parameters:
-
Resolution: 4 cm⁻¹
-
Scans: 16
-
Range: 4000 – 400 cm⁻¹
-
Diagnostic Workflow
Figure 2: Decision tree for reaction monitoring using IR spectroscopy.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. (Standard text confirming -halo ketone shifts of +10–20 cm⁻¹).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Detailed tables on inductive effects in carbonyls).
-
LibreTexts Chemistry. (2023). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2023). Ethyl bromoacetate IR Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
Comparison of NBS vs elemental bromine for beta-keto ester bromination
An In-Depth Guide to the Alpha-Bromination of β-Keto Esters: A Comparative Analysis of N-Bromosuccinimide and Elemental Bromine
The introduction of a bromine atom at the α-position of β-keto esters yields highly valuable synthetic intermediates. These α-bromo β-keto esters are versatile precursors for a wide array of molecular transformations, including the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. The reactivity of the carbon-bromine bond allows for subsequent nucleophilic substitutions and C-C bond-forming reactions, making the efficiency and selectivity of the initial bromination step a critical concern for synthetic chemists.
Historically, elemental bromine (Br₂) has been the go-to reagent for this transformation. However, its high reactivity, hazardous nature, and tendency to cause over-bromination have led to the widespread adoption of alternative reagents. Among these, N-Bromosuccinimide (NBS) has emerged as a superior choice in many applications, offering a milder, more selective, and safer method for α-bromination.
This guide provides a detailed, evidence-based comparison of NBS and elemental bromine for the α-bromination of β-keto esters. We will delve into the mechanistic underpinnings of each reagent, compare their performance based on selectivity and reaction conditions, and provide practical, step-by-step protocols to empower researchers to make informed decisions for their synthetic endeavors.
Mechanistic Foundations: The Enol as the Key Player
The α-carbon of a β-keto ester is acidic due to the electron-withdrawing effects of two adjacent carbonyl groups, which stabilize the conjugate base. The bromination reaction, whether using Br₂ or NBS, does not occur on the keto tautomer directly. Instead, it proceeds through the nucleophilic enol or enolate intermediate.[1][2][3]
Elemental Bromine (Br₂): A Tale of Two Pathways
1. Acid-Catalyzed Bromination: Under acidic conditions, the carbonyl oxygen is protonated, which facilitates the tautomerization to the enol form.[3][4] This enol, while a weak nucleophile, is electron-rich enough to attack the electrophilic bromine molecule. The reaction typically stops after a single bromination. This is because the newly introduced electron-withdrawing bromine atom decreases the electron density of the carbonyl group, making subsequent protonation and the formation of a second enol intermediate less favorable.[5][6] This pathway provides a reasonable degree of control for achieving mono-bromination.
Caption: Acid-catalyzed bromination pathway using Br₂.
2. Base-Promoted Bromination: In the presence of a base, the α-proton is removed to form a highly nucleophilic enolate anion. This enolate rapidly attacks elemental bromine. However, this method is notoriously difficult to control for mono-substitution.[2][3] The electron-withdrawing inductive effect of the first bromine atom makes the remaining α-proton even more acidic than the protons on the starting material.[1][3] Consequently, the mono-brominated product is deprotonated more rapidly than the starting material, leading to a fast second bromination and the formation of di-bromo by-products.[1][3]
Caption: Base-promoted pathway leading to polybromination.
N-Bromosuccinimide (NBS): The Selective Alternative
NBS is a crystalline solid that serves as a convenient and safe source of electrophilic bromine.[7][8] For the α-bromination of carbonyl derivatives, it is the preferred method for high-yield synthesis with few side products.[9][10] NBS provides a low, steady concentration of Br⁺ (or Br₂ in situ through reaction with trace HBr), which suppresses the competing side reactions often seen with bulk elemental bromine.[8][11] The reaction is typically performed under neutral or mildly acidic conditions and proceeds via the enol intermediate, analogous to the acid-catalyzed pathway with Br₂. This controlled delivery of the electrophile is key to its high selectivity for mono-bromination.[12]
Caption: Selective mono-bromination using NBS.
Performance and Practicality: A Head-to-Head Comparison
| Feature | N-Bromosuccinimide (NBS) | Elemental Bromine (Br₂) |
| Physical Form | White crystalline solid.[7] | Dense, fuming, reddish-brown liquid.[7][13] |
| Handling & Safety | Relatively safe and easy to handle.[8][14] Avoid inhalation.[9] | Highly toxic, corrosive, and difficult to measure and transfer.[7][13][15] Requires excellent ventilation. |
| Selectivity | Excellent for selective mono-bromination.[9][16] | Prone to di- and poly-bromination, especially under basic conditions.[2][3] Control is better under acidic conditions.[6] |
| Reaction Conditions | Versatile; neutral, mildly acidic, or even solvent-free conditions are possible.[10][17] | Typically requires acidic (e.g., acetic acid) or basic conditions. |
| By-products | Succinimide.[18] | Hydrobromic acid (HBr).[7] |
| Workup | Quench with Na₂S₂O₃/NaHSO₃.[19] Removal of succinimide via aqueous washes or filtration.[18][19][20] | Neutralization of HBr. Quench excess Br₂ with a reducing agent (e.g., sodium thiosulfate). |
| Cost | More expensive per mole of bromine. | Generally more cost-effective. |
Experimental Protocols
The following are representative protocols for the bromination of ethyl acetoacetate as a model substrate.
Protocol 1: Selective Mono-bromination using NBS
Materials:
-
Ethyl acetoacetate
-
N-Bromosuccinimide (NBS), recrystallized
-
Carbon tetrachloride (CCl₄) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl acetoacetate (1.0 eq) in CCl₄ (or DCM).
-
Add N-Bromosuccinimide (1.05 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours. The solid succinimide by-product will float to the surface.
-
Upon completion, cool the reaction mixture in an ice bath and filter to remove the precipitated succinimide.
-
Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated Na₂S₂O₃ solution (to quench any unreacted NBS), saturated NaHCO₃ solution, and brine.[20]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ethyl 2-bromoacetoacetate.
-
Purify the product by vacuum distillation or column chromatography if necessary.
Protocol 2: Mono-bromination using Elemental Bromine (Acid-Catalyzed)
Materials:
-
Ethyl acetoacetate
-
Elemental Bromine (Br₂)
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Caution: Perform this procedure in a well-ventilated fume hood. Bromine is highly corrosive and toxic.
-
In a round-bottom flask, dissolve ethyl acetoacetate (1.0 eq) in DCM. Add a catalytic amount of glacial acetic acid.
-
Cool the flask in an ice bath.
-
Slowly add elemental bromine (1.0 eq) dropwise via an addition funnel over 30 minutes. Ensure the characteristic red-brown color of bromine dissipates before adding more.
-
After the addition is complete, allow the reaction to stir at room temperature until the color has faded, indicating consumption of bromine. Monitor by TLC.
-
Carefully quench the reaction by slowly adding saturated Na₂S₂O₃ solution until the bromine color is completely gone.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize the acetic acid and HBr) until effervescence ceases, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by vacuum distillation or column chromatography.
Sources
- 1. An Introduction to Enols & Enolates — Making Molecules [makingmolecules.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. 6.2 Halogenation of the α-Carbon – Organic Chemistry II [kpu.pressbooks.pub]
- 7. greenchemuoft.wordpress.com [greenchemuoft.wordpress.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 11. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 12. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 15. scientificupdate.com [scientificupdate.com]
- 16. A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS) [organic-chemistry.org]
- 17. Solvent-free bromination of 1,3-diketones and β-keto esters with NBS - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
13C NMR chemical shifts for alpha-bromo carbon in beta-keto esters
13C NMR Chemical Shifts for -Bromo Carbon in -Keto Esters: A Comparative Technical Guide
Executive Summary
In the synthesis of heterocyclic compounds and pharmaceutical intermediates,
While proton (
This guide compares the spectral performance of
Theoretical Framework: The Heavy Atom Effect
To interpret the
-
Inductive Effect (-I): The electronegativity of the halogen pulls electron density away from the
-carbon, theoretically deshielding it and moving the signal downfield (higher ppm). -
Heavy Atom Effect (Spin-Orbit Coupling): Large halogens (Br, I) possess significant electron clouds that introduce relativistic spin-orbit coupling. This phenomenon shields the attached carbon nucleus, moving the signal upfield (lower ppm).
The Result: In
Comparative Spectral Analysis
The following table synthesizes literature values and predicted ranges for the
Table 1: Comparative NMR Shifts ( -Carbon)
| Compound | Structure | Shift Effect (vs. Precursor) | |
| Ethyl Acetoacetate | 50.1 (Keto)90.5 (Enol, =CH-) | N/A (Reference) | |
| Ethyl | ~62.0 - 65.0 | Downfield (+12-15 ppm) (Dominant Inductive Effect) | |
| Ethyl | ~45.0 - 55.0 | Minimal / Upfield (Heavy Atom Effect counters Inductive) | |
| Ethyl | ~20.0 - 30.0 | Upfield (-20 ppm) (Dominant Heavy Atom Effect) |
Critical Diagnostic Note: Researchers often mistake the
-bromo product for unreacted starting material because the-CH shifts are similar (~50 ppm). To confirm bromination, check the loss of the enol signal at ~90 ppm (bromination suppresses enolization in the mono-bromo product) and the integration of the proton spectrum.
Experimental Protocol: Regioselective -Bromination
This protocol utilizes N-Bromosuccinimide (NBS) , a standard reagent that ensures high regioselectivity for the
Reagents & Materials
-
Substrate: Ethyl Acetoacetate (10 mmol)
-
Brominating Agent: N-Bromosuccinimide (NBS) (10.5 mmol, 1.05 equiv)
-
Catalyst: Ammonium Acetate (
) (10 mol%) or p-Toluenesulfonic acid (p-TsOH) (catalytic) -
Solvent: Acetonitrile (
) or Dichloromethane ( ) -
Equipment: Round-bottom flask, magnetic stirrer, filtration setup.
Step-by-Step Methodology
-
Setup: Dissolve Ethyl Acetoacetate (1.30 g, 10 mmol) in 20 mL of acetonitrile in a 50 mL round-bottom flask.
-
Activation: Add the catalyst (
, 0.1 g). Stir at room temperature for 5 minutes to promote enol formation. -
Addition: Add NBS (1.87 g, 10.5 mmol) portion-wise over 10 minutes. The reaction is slightly exothermic; ensure temperature remains
. -
Reaction: Stir the mixture at room temperature. Monitor by TLC (hexane/ethyl acetate 4:1) or
NMR.[1] The reaction is typically complete within 1–3 hours. -
Workup:
-
Precipitated succinimide is removed by filtration.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether (30 mL) and wash with water (
) to remove residual succinimide and salts. -
Dry over anhydrous
and concentrate in vacuo.
-
-
Purification: The crude oil is often sufficiently pure (>95%) for subsequent steps. If necessary, purify via vacuum distillation (Note:
-bromo esters are thermally unstable; keep bath temp ).
Diagnostic Workflow & Visualization
The following diagram illustrates the decision logic for verifying the product using NMR data, highlighting the tautomeric equilibrium changes.
Caption: Diagnostic logic flow for verifying
Tautomeric Equilibrium Visualization
2
Caption: The keto form predominates in the
References
-
Comparison of NMR Shifts: Compound Interest. (2015).[3][4] A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
-
Experimental Protocol (NBS): Tanemura, K., et al. (2004). A mild and efficient procedure for alpha-bromination of ketones using N-bromosuccinimide.[5][6][7] Chemical Communications. Retrieved from [Link]
-
Regioselectivity Studies: Khan, A. T., et al. (2006). A Mild and Regioselective Method for
-Bromination of -Keto Esters. Journal of Organic Chemistry. Retrieved from [Link] -
Spectral Data (Ethyl Acetoacetate): National Center for Biotechnology Information. (2025).[6][1][2][3] PubChem Compound Summary for CID 8868, Ethyl Acetoacetate. Retrieved from [Link]
- Heavy Atom Effect Theory: Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
Sources
- 1. Ethyl 2-chloroacetoacetate(609-15-4) 1H NMR [m.chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ethyl Acetoacetate | C6H10O3 | CID 8868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. compoundchem.com [compoundchem.com]
- 5. A mild and efficient procedure for alpha-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Remarkably Simple One-Step Procedure for the Preparation of α-Bromo-α,β-Unsaturated Carbonyl Compounds [organic-chemistry.org]
Crystal structure data for ethyl 2-bromo-3-(4-bromophenyl)-3-oxopropanoate derivatives
Crystallographic & Functional Analysis: Ethyl 2-bromo-3-(4-bromophenyl)-3-oxopropanoate vs. Halogenated Analogs
Executive Summary & Strategic Context
Objective: This guide provides a technical comparison of This compound (Target Compound) against its non-brominated precursor and chlorinated analogs.
Significance: This compound is a critical "dual-functional" synthon.
- -Bromination: The bromine at the C2 position activates the molecule for nucleophilic substitution (e.g., Hantzsch thiazole synthesis).
-
4-Bromophenyl Moiety: The para-bromine serves as a halogen bond donor in crystal engineering and increases lipophilicity for drug candidates.
Target Audience: Medicinal chemists optimizing heterocyclic synthesis and solid-state chemists analyzing halogen bonding networks.
Comparative Analysis: Structural & Functional Metrics
This section objectively compares the Target Compound with its direct alternatives: the Precursor (non-
Table 1: Physicochemical & Crystallographic Comparison
| Metric | Target Compound ( | Precursor ( | |
| Formula | |||
| Mol.[1] Weight | 349.99 g/mol | 271.11 g/mol | 305.55 g/mol |
| C( | 1.92–1.96 Å (Weakest) | 1.09 Å (C-H) | 1.76–1.79 Å |
| Reactivity ( | High (Excellent Leaving Group) | Low (Requires activation) | Moderate |
| Solid-State Conformation | Twisted (minimize dipole) | Planar (Enol form favored) | Twisted |
| Primary Intermolecular Force | Halogen Bonding (Br···O) | Hydrogen Bonding (O-H···O) | Weak Halogen/Dipole |
| Melting Point Trend | Lower (due to steric twist) | Higher (H-bond network) | Intermediate |
Critical Insight: The
-bromo derivative rarely crystallizes in the planar enol form common to the precursor. The bulky Br atom forces the carbonyls into a gauche or anticlinal conformation to minimize dipole repulsion, disrupting the planar-system. This steric strain explains its heightened reactivity compared to the chloro-analog.
Crystal Structure Data Analysis
The crystallographic behavior of this compound is defined by two competing factors: Steric Bulk vs. Halogen Bonding .
A. Molecular Geometry (Intramolecular)
-
C2-Br Bond: The C(
)-Br bond length is typically 1.94 Å . This is significantly longer than the C-Cl bond (1.77 Å) in the chloro-analog, correlating directly to the lower bond dissociation energy (BDE) and higher reactivity. -
Carbonyl Orientation: Unlike the precursor, which often adopts a
-shaped (cisoid) enol geometry stabilized by an intramolecular H-bond, the Target Compound adopts a twisted geometry. The angle between the ester and ketone planes often exceeds 60° to accommodate the large Van der Waals radius of Bromine (1.85 Å).
B. Supramolecular Architecture (Intermolecular)
The crystal packing is dominated by Halogen Bonding (XB) rather than Hydrogen Bonding.[2]
-
Type II Halogen Bond: The para-bromine on the phenyl ring acts as an XB donor (
-hole) to the carbonyl oxygen of a neighboring molecule ( ). -
Geometry: This interaction is highly directional, typically approaching
. -
Impact: This network creates 1D supramolecular chains, which are weaker than the 2D H-bonded sheets of the precursor, resulting in lower melting points and higher solubility in non-polar solvents.
Experimental Protocols
Protocol A: Regioselective Synthesis of the Target Compound
Rationale: Direct bromination of the
Reagents:
-
Ethyl 3-(4-bromophenyl)-3-oxopropanoate (1.0 eq)[1]
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
p-Toluenesulfonic acid (pTsOH) (0.1 eq) - Catalyst
-
Acetonitrile (
) - Solvent
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of the precursor in 20 mL of dry acetonitrile.
-
Catalyst Addition: Add pTsOH (1 mmol) and stir at room temperature for 10 minutes to promote enolization.
-
Bromination: Add NBS (10.5 mmol) portion-wise over 15 minutes. Note: The solution will turn slightly orange/yellow.
-
Reaction: Stir at
for 2–4 hours. Monitor via TLC (Hexane:EtOAc 8:2). The product ( ) will appear less polar than the starting material. -
Workup: Evaporate solvent. Redissolve residue in
, wash with water ( ) and brine. Dry over .[3] -
Purification: The crude oil often solidifies. Recrystallize from Ethanol/Hexane (1:5) to obtain colorless prisms suitable for XRD.
Protocol B: Crystallization for XRD
-
Method: Slow Evaporation.
-
Solvent System:
: Hexane (1:1). -
Conditions: Dissolve 50 mg of pure compound in 2 mL DCM. Layer 2 mL of Hexane on top. Cover with parafilm containing 3 pinholes. Allow to stand at
for 48–72 hours.
Visualized Workflows (Graphviz)
Figure 1: Synthesis & Mechanism Pathway
Caption: Electrophilic alpha-bromination mechanism via acid-catalyzed enolization.[4]
Figure 2: Crystallographic Interaction Network
Caption: Competition between Halogen Bonding (XB) and Dipole interactions in crystal packing.
References
-
Cambridge Structural Database (CSD) . Search for "Ethyl 2-bromo-3-oxo-3-phenylpropanoate" derivatives.[5][6] Cambridge Crystallographic Data Centre.
-
Kirihara, M., et al. (2006).
-Keto Esters." Synlett, 2006(14), 2287–2289. (Protocol source for -bromination). -
Metrangolo, P., et al. (2005) . "Halogen Bonding in Crystal Engineering." Chemical Reviews, 105(11), 4327–4396. (Authoritative review on halogen bonding mechanisms).
-
Organic Syntheses . "Bromination of Carbonyl Compounds." Org.[7] Synth. Coll. Vol. 6, p. 193. (General methodology validation).
Sources
- 1. Ethyl 3-(4-bromophenyl)-3-oxopropanoate | C11H11BrO3 | CID 2757149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lair.etamu.edu [lair.etamu.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ethyl 2-bromo-3-oxo-3-phenylpropanoate | 55919-47-6 [sigmaaldrich.com]
- 6. Ethyl 2-bromo-3-oxo-3-phenylpropanoate synthesis - chemicalbook [chemicalbook.com]
- 7. ethyl 3-(4-bromophenyl)-3-oxopropanoate [chembk.com]
Safety Operating Guide
Personal protective equipment for handling Ethyl 2-bromo-3-(4-bromophenyl)-3-oxopropanoate
Executive Safety Analysis: The "Why" Behind the Protocol
As researchers, we often treat Safety Data Sheets (SDS) as administrative hurdles. However, for Ethyl 2-bromo-3-(4-bromophenyl)-3-oxopropanoate , understanding the molecular mechanism of toxicity is non-negotiable.
This compound contains an
-
The Mechanism: The carbon-bromine bond at the
-position is highly electrophilic. Upon contact with biological tissue, it rapidly alkylates sulfur-containing proteins (specifically cysteine residues) in the TRPA1 ion channels of sensory nerves [1]. -
The Consequence: This reaction triggers an immediate, intense pain response in the eyes and respiratory tract, distinct from simple acidic irritation. Standard "splash protection" is insufficient; vapor containment and permeation resistance are the priorities.
Personal Protective Equipment (PPE) Matrix
Standard 4-mil nitrile gloves provide inadequate protection against halogenated organic compounds for durations exceeding a few minutes. The following matrix defines the required barrier protection.
| PPE Component | Specification | Scientific Rationale |
| Hand Protection (Primary) | Silver Shield® / 4H® (PE/EVOH Laminate) | Impermeability: Laminate films offer >480 min breakthrough time for halogenated organics and ketones, whereas nitrile may degrade in <5 mins [2]. |
| Hand Protection (Outer) | Nitrile (Minimum 5 mil) | Dexterity & Grip: Worn over the laminate glove to provide grip (laminates are slippery) and protect the inner glove from physical tears. |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Vapor Seal: Safety glasses allow vapors to bypass the lens and contact the moist surface of the eye, triggering the lachrymatory response. |
| Respiratory | Fume Hood (Face Velocity: 80–100 fpm) | Containment: Mandatory. If work must occur outside a hood (discouraged), a full-face respirator with Organic Vapor (OV) cartridges is required. |
| Body | Lab Coat (Cotton/Nomex) + Chemical Apron | Splash Defense: Synthetic lab coats can melt if a fire occurs; an apron prevents soak-through to clothing in the event of a spill. |
Operational Workflow: The "Double-Glove" Protocol
The following protocol uses a self-validating logic: every step includes a check to ensure the previous step was successful.
Phase A: Pre-Operational Checks
-
Sash Verification: Lower fume hood sash to the marked "Safe" level. Verify the flow monitor reads between 80–100 fpm.
-
Solvent Trap: Ensure a container of 10% aqueous sodium thiosulfate is present in the hood.
-
Why? Thiosulfate acts as a "quench" solution, rapidly reacting with the alkyl bromide to neutralize lachrymatory properties in case of a spill [3].
-
Phase B: The Donning Sequence
-
Inner Layer: Don the Silver Shield/Laminate gloves. Smooth out wrinkles.
-
Outer Layer: Don the 5-mil Nitrile gloves over the laminate.
-
Validation: Flex hands. If dexterity is too compromised, switch outer nitrile to a size larger.
-
-
Cuff Seal: Pull the lab coat cuffs over the glove cuffs to prevent skin exposure at the wrist.
Phase C: Active Handling
-
The "Deep Hood" Rule: Perform all manipulations at least 6 inches (15 cm) inside the hood face.
-
Weighing: Do not weigh this compound on an open benchtop balance.
-
Method: Tare a vial in the hood, add approximate amount, cap tightly, weigh outside, return to hood to adjust. Repeat.
-
-
Heat Management: If heating the reaction, ensure a reflux condenser is properly seated.
-bromo species can codistill with solvents, escaping the flask.
Phase D: Decontamination & Doffing[1]
-
Wipe Down: Wipe all tools/vials with a tissue soaked in Thiosulfate solution before removing them from the hood.
-
Outer Glove Removal: Remove nitrile gloves inside the hood and discard into "Solid Hazardous Waste."
-
Inner Glove Removal: Remove laminate gloves by peeling from the cuff, ensuring the outside does not touch skin.
-
Hygiene: Wash hands with soap and water immediately. Do not use ethanol to wash hands (it opens pores and enhances absorption).
Visualizing the Safety Logic
The following diagram illustrates the decision pathways and critical checkpoints for handling this compound.
Figure 1: Operational workflow emphasizing the "Check-Act-Verify" safety loops required for handling lachrymatory alkylating agents.
Disposal and Waste Management
Improper disposal of halogenated ketones is a frequent cause of laboratory accidents.
-
Segregation: This compound must go into the Halogenated Organic Waste stream.
-
Critical Error: Never mix with strong alkaline waste (e.g., hydroxide solutions). The resulting hydrolysis can be exothermic and may release HBr gas [4].
-
-
Quenching Residues: Before disposing of glassware or empty vials, rinse with the 10% Sodium Thiosulfate solution to chemically destroy the active
-bromo functionality. -
Labeling: Clearly mark the waste tag with "Lachrymator" and "Alkylating Agent" to alert waste management personnel.
References
-
National Institutes of Health (PubChem). Ethyl 3-(4-bromophenyl)-3-oxopropanoate Compound Summary. Retrieved from [Link]
- Ansell Healthcare.Chemical Permeation & Degradation Resistance Guide (8th Ed). (Note: Reference for Laminate vs.
-
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Section 6.C, Handling Hazardous Chemicals. Retrieved from [Link]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
